4-(5-Hydroxypyridin-2-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-hydroxypyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXYVPADRQMHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692438 | |
| Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-26-2 | |
| Record name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Structural and Synthetic Profiling of 4-(5-Hydroxypyridin-2-yl)benzaldehyde: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on the strategic incorporation of privileged scaffolds. 4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS: 1261934-26-2) has emerged as a high-value chemical building block that perfectly balances reactivity with physicochemical modulation[1].
As an application scientist overseeing hit-to-lead optimization campaigns, I frequently utilize this compound due to its dual-functional nature. It features a highly reactive benzaldehyde core linked to a 5-hydroxypyridine ring. The aldehyde moiety serves as an electrophilic anchor for facile condensation reactions (e.g., Schiff base formation), while the hydroxypyridine ring acts as a versatile hydrogen-bond donor and acceptor. This specific combination is critical for modulating the aqueous solubility, metabolic stability, and target binding affinity of lead compounds, particularly in the development of kinase inhibitors[2].
This whitepaper provides an in-depth technical analysis of the structural properties, spectroscopic characterization, and validated synthetic methodologies for 4-(5-Hydroxypyridin-2-yl)benzaldehyde, ensuring researchers can reliably integrate this scaffold into their development pipelines.
Physicochemical Profiling & Structural Analysis
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex synthetic networks. The biaryl linkage between the benzene and pyridine rings provides a rigid, planar geometry that is often required for fitting into deep hydrophobic binding pockets of therapeutic enzymes.
Quantitative Chemical Data
The following table summarizes the core physicochemical identifiers and properties of the compound[1]:
| Property | Value | Structural Implication |
| Chemical Name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde | Biaryl system with dual functionalization. |
| CAS Number | 1261934-26-2 | Unique registry identifier for procurement. |
| Molecular Formula | C₁₂H₉NO₂ | Indicates a high degree of unsaturation. |
| Molecular Weight | 199.20 g/mol | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| InChI Key | KJXYVPADRQMHJU-UHFFFAOYSA-N | Standardized structural hash for cheminformatics. |
Spectroscopic Characterization Standards
To ensure the structural integrity of the synthesized or procured compound, a multi-faceted spectroscopic approach is mandatory. Below are the expected diagnostic signals used to validate the compound's identity[2]:
| Spectroscopic Method | Diagnostic Signal / Region | Functional Group Assignment |
| Infrared (IR) | 1690–1715 cm⁻¹ (Strong, sharp) | Aldehyde carbonyl (C=O) stretch. |
| Infrared (IR) | 3200–3600 cm⁻¹ (Broad) | Hydroxyl (O-H) stretching vibration. |
| Infrared (IR) | > 3000 cm⁻¹ | Aromatic C-H stretching. |
| Infrared (IR) | 1400–1600 cm⁻¹ | Aromatic C=C and C=N stretching. |
Note: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding, which is a critical factor in the compound's solid-state packing and solubility profile.
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
Direct synthesis of the 4-(5-Hydroxypyridin-2-yl)benzaldehyde core is most effectively achieved through transition-metal-catalyzed cross-coupling[3]. As a senior chemist, I strongly advocate for the Suzuki-Miyaura coupling over Stille or Negishi couplings for this specific scaffold. The causality is threefold:
-
Operational Simplicity: Boronic acids are air- and moisture-stable.
-
Low Toxicity: Avoids the highly toxic organotin byproducts associated with Stille couplings.
-
Functional Group Tolerance: The Suzuki reaction conditions tolerate both the unprotected aldehyde and the free hydroxyl group, circumventing the need for tedious protection/deprotection steps, provided the base and solvent system are carefully optimized.
Mechanistic Pathway
The reaction couples a halo-hydroxypyridine with a formylphenylboronic acid. The catalytic cycle relies on a Palladium(0) active species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target scaffold.
Validated Experimental Protocol
The following is a self-validating protocol for the synthesis of the title compound using 2-Bromo-5-hydroxypyridine and 4-formylphenylboronic acid[3].
Reagents & Materials:
-
2-Bromo-5-hydroxypyridine (Electrophile)
-
4-formylphenylboronic acid (Nucleophile)
-
Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ (0.05 equivalents)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Procedure:
-
Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and H₂O. Degas the solvent mixture by bubbling argon or nitrogen through the solution for 30 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) black, killing the catalytic cycle.
-
Reagent Loading: Add 1.0 eq of 2-Bromo-5-hydroxypyridine and 1.2 eq of 4-formylphenylboronic acid to the flask. The slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Base Addition: Add 2.0 eq of K₂CO₃. Causality: The base is mechanistically required to coordinate with the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group, facilitating the transmetalation step.
-
Catalyst Introduction: Add the Palladium catalyst under a strict inert atmosphere.
-
Reflux: Heat the reaction mixture to 90°C–100°C and stir for 12–18 hours. Monitor reaction completion via TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. The aqueous layer should be slightly acidified (pH ~6) to ensure the hydroxypyridine remains protonated and partitions into the organic layer.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Downstream Applications in Drug Discovery
The true value of 4-(5-Hydroxypyridin-2-yl)benzaldehyde lies in its downstream reactivity. The aldehyde group is highly reactive, enabling facile condensation with primary amines to form imines (Schiff bases)[2]. These nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs.
Caption: Divergent downstream applications of the scaffold in API discovery and catalysis.
In medicinal chemistry, converting the aldehyde into an amine via reductive amination generates a flexible, basic center that can interact with acidic residues in a target protein's active site. Simultaneously, the 5-hydroxypyridin-2-yl fragment acts as a "privileged" motif, frequently utilized to fine-tune the lipophilicity (LogP) of the molecule, thereby enhancing oral bioavailability and cellular permeability[1].
References
-
PubChem. "4-(5-Hydroxypyridin-2-yl)benzaldehyde - Computed by InChI 1.0.6". National Center for Biotechnology Information. Available at:[Link]
Sources
Navigating the Unknown: A Technical Safety Guide for 4-(5-Hydroxypyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(5-Hydroxypyridin-2-yl)benzaldehyde. This guide is a scientifically informed estimation of potential hazards and safe handling protocols, derived from documented safety data of structurally analogous compounds, namely 4-hydroxybenzaldehyde, benzaldehyde, and various hydroxypyridines. The information herein should be treated as a precautionary baseline. A thorough risk assessment must be conducted by qualified personnel before handling this compound.
Compound Identity and Structure
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a bifunctional organic molecule incorporating a benzaldehyde moiety and a 5-hydroxypyridine ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science.[1]
-
Molecular Formula: C₁₂H₉NO₂
-
Molecular Weight: 199.21 g/mol [2]
-
Structure:
Inferred Hazard Identification
Given the absence of specific toxicological data, a conservative approach to hazard identification is warranted. The potential hazards are inferred from its constituent functional groups and data from related molecules.
Summary of Inferred GHS Classifications:
| Hazard Class | Inferred Classification & Signal Word | Basis for Inference |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed (Warning) | Based on data for 2-hydroxypyridine (Toxic if swallowed, Category 3) and benzaldehyde derivatives (Harmful if swallowed).[2][3][4][5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation (Warning) | Based on data for 4-hydroxybenzaldehyde and 2-hydroxypyridine.[2][3][6] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation (Warning) | Based on data for 4-hydroxybenzaldehyde and 2-hydroxypyridine.[2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation (Warning) | Based on data for 4-hydroxybenzaldehyde and 2-hydroxypyridine.[2][6] |
Causality of Hazards:
-
The aldehyde functional group is known to be reactive and can cause irritation to the skin, eyes, and respiratory tract.[5][6]
-
The hydroxypyridine moiety , as a phenol-like structure, can also contribute to skin and eye irritation.[2][3] Some pyridine derivatives are known to be harmful if ingested.[3]
First-Aid Measures: A Proactive Response
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards:
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3][7] | To mitigate potential respiratory tract irritation. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[3][6][7] | To remove the irritant and prevent further skin damage. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7] | To prevent serious eye damage from the irritant. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, provide water to drink. Seek immediate medical attention.[3][4][7] | To avoid aspiration of the compound into the lungs. |
Fire-Fighting and Accidental Release Protocols
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3] Water spray can be used to cool fire-exposed containers.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid generating dust.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material and place it into a sealed container for disposal. For larger spills, use an inert absorbent material like sand or vermiculite to contain the spill before collection.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Handling, Storage, and Personal Protection
Workflow for Handling a Novel Compound with Limited Safety Data
Sources
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This guide provides an in-depth, technical walkthrough of the complete workflow for determining the single-crystal X-ray structure of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. This molecule, a significant building block in medicinal chemistry, features a benzaldehyde core linked to a 5-hydroxypyridine ring—a privileged structure known to modulate the physicochemical properties of drug candidates.[1] Understanding its precise three-dimensional geometry and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics.[2]
As no crystal structure for this specific compound appears in the public crystallographic databases, this document serves as a comprehensive roadmap, detailing the causality behind experimental choices and describing a self-validating system from material synthesis to final structural validation.[3]
Part 1: Synthesis and Purity Confirmation of Starting Material
The prerequisite for any successful crystallographic study is the availability of high-purity material. The most direct and efficient synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde is achieved via a Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance and excellent yields.[5][6]
Experimental Protocol: Suzuki-Miyaura Synthesis
-
Reactant Preparation: In a clean, oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 4-formylphenylboronic acid (1.0 eq), 2-bromo-5-hydroxypyridine (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent. Introduce the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq).[5] The choice of a phosphine-ligated palladium catalyst is critical for efficient coupling with heteroaryl halides.[7]
-
Reaction Execution: Heat the sealed reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the mixture to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product must be purified by column chromatography on silica gel to achieve >98% purity, which is essential for crystallization.
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[1]
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity. The aldehydic proton should appear as a singlet around 9.8-10.1 ppm, with aromatic protons exhibiting complex splitting patterns between 7.0-8.5 ppm.[1]
-
Mass Spectrometry (MS): To verify the molecular weight (199.21 g/mol ).[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C=N/C=C stretches of the aromatic rings.
Part 2: The Crystallization Workflow: From Powder to Diffraction-Quality Crystal
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9] It requires systematically exploring various conditions to induce slow, ordered growth from a supersaturated solution.
Core Principle: Achieving Supersaturation
Crystallization occurs when the concentration of a solute slowly exceeds its solubility limit, leading to nucleation and subsequent crystal growth. The key is to approach this supersaturation point slowly to allow for the formation of a single, well-ordered lattice rather than a polycrystalline or amorphous precipitate.
Experimental Protocols for Crystallization
The following methods should be attempted in parallel using a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and observe over several days to weeks.[3]
-
-
Vapor Diffusion (Hanging Drop Method):
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solution").
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well in a crystallization plate containing a larger volume of a less volatile solvent in which the compound is poorly soluble (the "precipitant" or "outer solution").
-
Seal the well. The vapor pressure difference will cause the more volatile solvent to slowly diffuse from the drop into the reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent in which it is highly soluble.
-
Carefully layer a less dense solvent, in which the compound is insoluble, on top of the first solution.
-
Crystals may form at the interface between the two solvents as they slowly diffuse into one another.
-
The logical flow for selecting and growing a single crystal is depicted below.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(5-Hydroxy-2-pyridinyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Rational Drug Design Utilizing the 4-(5-Hydroxypyridin-2-yl)benzaldehyde Scaffold: Biological Targets and Mechanistic Workflows
Executive Summary
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 4-(5-Hydroxypyridin-2-yl)benzaldehyde has emerged as a high-value, versatile chemical building block[1]. By combining a hydrogen-bond donating/accepting 5-hydroxypyridine ring with a highly reactive electrophilic benzaldehyde moiety, this hybrid structure provides a dual-action pharmacophore.
This technical guide explores the rational design principles, primary biological targets, and validated experimental workflows associated with this scaffold. We will dissect its utility across two major therapeutic domains: metalloenzyme inhibition/chelation therapy for neurodegeneration, and ATP-competitive kinase inhibition for oncology.
Pharmacophore Anatomy and Chemical Reactivity
The structural genius of 4-(5-Hydroxypyridin-2-yl)benzaldehyde lies in its bifunctionality. Each functional group serves a distinct, causal role in target engagement and library synthesis:
-
The Benzaldehyde Moiety (Synthetic Versatility): The aldehyde group is highly reactive, serving as an ideal precursor for Schiff base ligands and facile condensation with amines[1]. In drug discovery, this allows for rapid reductive amination to form stable nitrogen-containing heterocycles. Causally, modifying this position allows medicinal chemists to append solubilizing groups that project outward into the solvent-exposed channels of target proteins, optimizing pharmacokinetics without disrupting core binding.
-
The 5-Hydroxypyridine Core (Target Engagement): The 5-hydroxypyridin-2-yl fragment is a privileged structure used to modulate solubility and binding affinity[1]. It acts as a potent bidentate chelator for transition metals and serves as a critical hydrogen-bond donor/acceptor motif when docking into the hinge region of kinases.
Fig 1. Pharmacophore deconstruction and target mapping of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Primary Biological Target Class I: Metalloenzymes & Neurodegenerative Chelation
The accumulation of redox-active metal ions (such as Fe³⁺ and Cu²⁺) in the central nervous system is a primary driver of oxidative stress via the Fenton reaction, leading to neurodegenerative disorders like Parkinson's and Alzheimer's diseases[2][3].
The 5-hydroxypyridine core is a known metal-chelating motif[1]. Hydroxypyridinones (HOPOs) are exceptional coordinating groups for hard Lewis acids because they require only a single deprotonation to effectively chelate metal cations[3].
-
Neuroprotection: By thermodynamically competing for Fe³⁺, hydroxypyridine derivatives sequester the metal, preventing the generation of reactive oxygen species (ROS) and rescuing dopaminergic neurons from oxidative damage[2][3].
-
Metalloenzyme Inhibition: Beyond passive chelation, this scaffold actively inhibits zinc-dependent metalloenzymes. For example, hydroxypyridine derivatives act as bidentate chelators for Zn²⁺ in the active sites of Histone Deacetylases (HDACs), making them crucial targets in both oncology and neurodegeneration[2]. They also show potential as inhibitors for Catechol O-Methyltransferase (COMT)[3].
Primary Biological Target Class II: Kinase & Phosphatase Inhibition
The aryl-pyridine backbone is a cornerstone in the design of ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.
-
Receptor Tyrosine Kinases (c-MET & VEGFR-2): Aryl-pyridine derivatives appended with functional groups (synthesized via the benzaldehyde anchor) have demonstrated highly potent dual inhibition of c-MET and VEGFR-2. These compounds induce cell cycle arrest and apoptosis in solid tumors, acting as powerful anti-angiogenic and anti-proliferative agents[4].
-
Cyclin-Dependent Kinases (CDKs): Isomerizing traditional purine scaffolds into aryl-pyridine derivatives has been shown to enhance CDK-binding affinity by nearly an order of magnitude, driven by favorable entropic components during receptor complexation[5].
-
Phosphatase Inhibition (PTEN): Derivatives utilizing the hydroxypyridine-carboxylate motif, such as bpV(HOpic)—a dipotassium bisperoxo(5-hydroxypyridine-2-carboxyl)oxovanadate complex—are highly potent inhibitors of the tumor suppressor PTEN (IC50 = 14 nM)[6]. Inhibiting PTEN activates the PI3K pathway, a mechanism currently leveraged to improve the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells[7].
Quantitative Data: Target Binding Metrics
To provide a comparative baseline for rational drug design, the following table summarizes the binding affinities and potencies of aryl-pyridine and hydroxypyridine derivatives against their validated biological targets.
| Target Class | Specific Target | Representative Scaffold / Derivative | Binding Metric / Potency | Reference |
| Receptor Tyrosine Kinase | c-MET | 1,3-Diphenylurea appended aryl-pyridine | IC₅₀ = 18 nM | [4] |
| Receptor Tyrosine Kinase | VEGFR-2 | 1,3-Diphenylurea appended aryl-pyridine | IC₅₀ = 24 nM | [4] |
| Phosphatase | PTEN | bpV(HOpic) (Hydroxypyridine-oxovanadate) | IC₅₀ = 14 nM | [6][7] |
| Metal Ion (Neurodegeneration) | Fe(III) | 1-Hydroxy-2(1H)-pyridinone (HOPO) | pL₀.₅ = 6.81 – 7.34 | [3] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation checkpoints, explaining the causality behind each experimental choice.
Fig 2. Self-validating experimental workflow for synthesizing and screening target derivatives.
Protocol A: Synthesis of Kinase-Targeted Libraries via Reductive Amination
Causality: The aldehyde group is targeted for reductive amination to append diverse secondary amines. This strategy allows the resulting molecule to project into the solvent-exposed channel of the kinase ATP pocket, enhancing target selectivity without disrupting the hinge-binding hydroxypyridine core.
-
Reaction Setup: Dissolve 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Imine Formation: Add a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours to allow the Schiff base (imine) to form[1].
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours under an inert nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint (¹H NMR): Confirm the success of the reaction by analyzing the ¹H NMR spectrum. The starting material's aldehydic proton appears as a distinct singlet between 9.8 and 10.1 ppm[1]. Validation is achieved when this singlet completely disappears , replaced by the upfield methylene protons of the newly formed secondary amine.
Protocol B: In Vitro Fe(III) Chelation and ROS Scavenging Assay
Causality: To validate the neuroprotective potential of the synthesized derivatives, we must thermodynamically quantify their ability to sequester redox-active Fe(III), thereby preventing the Fenton reaction[3].
-
Solution Preparation: Prepare a 100 µM solution of the synthesized hydroxypyridine derivative in a physiological buffer (pH 7.4, 50 mM HEPES).
-
Titration: Perform UV-visible spectrophotometric titrations by adding standardized aliquots of FeCl₃ (0 to 150 µM).
-
Measurement: Monitor the emergence of the ligand-to-metal charge transfer (LMCT) band (typically between 400-500 nm), which indicates the formation of the Fe(III)-hydroxypyridine complex.
-
Self-Validation Checkpoint (Control Benchmarking): Calculate the pL₀.₅ value (the negative log of the free ligand concentration required to bind 50% of the metal). Run a parallel assay using Deferiprone (a known 3,4-HOPO ligand) as a positive control. Validation is achieved if the test compound exhibits a pL₀.₅ value comparable to or exceeding Deferiprone (pL₀.₅ ~ 6.81)[3].
References
-
Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC. NIH. URL:[Link]
-
1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease - MDPI. MDPI. URL:[Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC. NIH. URL: [Link]
-
A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. - ACS Omega. ACS Publications. URL: [Link]
-
Inhibition of PTEN tumor suppressor promotes the generation of induced pluripotent stem cells - PubMed. NIH. URL: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Inhibition of PTEN tumor suppressor promotes the generation of induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 4-(5-Hydroxypyridin-2-yl)benzaldehyde as a Versatile Ligand Precursor in Coordination Chemistry
Executive Summary & Structural Rationale
In the landscape of modern coordination chemistry and drug discovery, the design of the organic ligand dictates the thermodynamic stability, kinetic lability, and biological efficacy of the resulting metal complex. 4-(5-Hydroxypyridin-2-yl)benzaldehyde has emerged as a highly privileged, bifunctional chemical building block [1].
This molecule features two distinct, synergistic domains:
-
The Benzaldehyde Core: A highly reactive electrophilic center that enables facile condensation with primary amines, hydrazines, or thiosemicarbazides to form stable Schiff bases (azomethines).
-
The 5-Hydroxypyridine Ring: A motif that provides a strong nitrogen donor for transition metal chelation. Crucially, the 5-hydroxyl group acts as a hydrogen-bond donor and acceptor. This specific fragment is utilized to modulate the physicochemical properties of the complex, drastically improving aqueous solubility and target binding affinity in biological systems [1].
By converting this precursor into a multidentate Schiff base, researchers can synthesize robust coordination complexes with transition metals (e.g., Pd²⁺, Cu²⁺) and lanthanides (e.g., Nd³⁺, Tb³⁺) for applications ranging from homogeneous catalysis to antineoplastic and antibacterial therapeutics [3, 4].
Workflow for the synthesis of metal coordination complexes using 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Mechanistic Insights into Ligand Design
The transformation of 4-(5-Hydroxypyridin-2-yl)benzaldehyde into a functional coordination complex relies on precise control of denticity and steric geometry.
Azomethine Formation and Denticity Expansion
The native precursor is virtually monodentate (via the pyridine nitrogen), as the aldehyde oxygen is a poor donor for most transition metals. However, upon condensation with an amine (e.g., 2-aminophenol or ethylthiosemicarbazide), the ligand is converted into a bidentate (
Template Synthesis vs. Direct Condensation
While direct condensation of the aldehyde and amine is standard, some Schiff bases derived from this precursor may be prone to hydrolysis. In such cases, a "template synthesis" approach is employed. The metal ion (e.g., Cu²⁺) is introduced simultaneously with the aldehyde and amine. The metal acts as a Lewis acid, coordinating the aldehyde oxygen to increase its electrophilicity, thereby pre-organizing the reactants and driving the imine formation directly on the metal center [2].
Mechanistic roles of ligand functional groups in coordination chemistry and downstream applications.
Experimental Protocols
The following protocols represent self-validating systems. Each step includes specific causality for the reagents chosen and in-process quality control (IPC) markers to ensure successful execution.
Protocol A: Synthesis of the Schiff Base Ligand (L)
Objective: Convert 4-(5-Hydroxypyridin-2-yl)benzaldehyde into a bidentate azomethine ligand.
-
Preparation: Dissolve 1.0 equivalent of 4-(5-Hydroxypyridin-2-yl)benzaldehyde (approx. 199.2 g/mol ) in absolute ethanol (20 mL/mmol).
-
Causality: Absolute ethanol is chosen because it solubilizes the starting materials at reflux but acts as an anti-solvent for the less polar Schiff base product upon cooling, driving precipitation.
-
-
Amine Addition: Add 1.05 equivalents of the chosen primary amine (e.g., aniline derivative) dropwise to the stirring solution.
-
Acid Catalysis: Add 2–3 drops of glacial acetic acid.
-
Causality: The weak Brønsted acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack by the amine [2].
-
-
Reflux & Monitoring: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Self-Validation (IPC): The reaction is visually validated by a distinct bathochromic color shift (e.g., colorless to deep yellow), indicating the formation of the extended conjugated
-system of the azomethine linkage. Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.
-
-
Isolation: Cool the mixture to 4 °C overnight. Filter the resulting microcrystalline precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.
Protocol B: Metallation with Palladium(II)
Objective: Synthesize a thermodynamically stable [Pd(L)Cl₂] complex for biological or catalytic evaluation.
-
Precursor Solution: Dissolve 1.0 equivalent of the synthesized Schiff Base Ligand (L) in a minimum volume of warm methanol.
-
Metal Addition: In a separate vial, dissolve 1.0 equivalent of Palladium(II) chloride (
) or Palladium(II) acetate ( ) in methanol/acetonitrile.-
Causality: Pd(II) heavily favors square planar geometries. The labile acetate or solvent ligands are easily displaced by the strong
-donor set of the pyridine-imine ligand [4].
-
-
Coordination: Add the metal solution dropwise to the ligand solution under continuous stirring at room temperature.
-
Validation & Isolation:
-
Self-Validation (IPC): Successful coordination is immediately indicated by a rapid color change (typically to dark red or brown) and the spontaneous precipitation of the neutral complex. The precipitation occurs because the neutralization of the metal's charge by the ligand creates a hydrophobic, planar coordination sphere.
-
-
Purification: Filter the complex, wash sequentially with cold methanol and diethyl ether, and dry under vacuum.
Data Presentation & Analytical Characterization
Validating the transition from the free aldehyde to the metal complex requires rigorous spectroscopic analysis. Tables 1 and 2 summarize the expected quantitative shifts and structural geometries.
Table 1: Diagnostic Spectroscopic Markers
Coordination to a metal center withdraws electron density from the ligand, resulting in predictable shifts in both IR vibrational frequencies and NMR chemical shifts.
| Functional Group | Ligand (Free) IR (cm⁻¹) | Complex IR (cm⁻¹) | Ligand ¹H-NMR (ppm) | Complex ¹H-NMR (ppm) |
| Aldehyde (C=O) | ~1690 | Absent | ~10.0 (s, 1H) | Absent |
| Azomethine (C=N) | ~1610 | ~1580 (Shifted lower) | ~8.5 (s, 1H) | ~8.8 (Downfield shift) |
| Pyridine (C=N) | ~1590 | ~1560 (Shifted lower) | 7.5 - 8.2 (m) | Downfield shift |
| Hydroxyl (-OH) | ~3200-3400 (Broad) | ~3200-3400 (Broad) | ~11.0 (br s, 1H) | ~11.0 (Unchanged)* |
*Note: Assuming the 5-OH group remains protonated and does not participate in primary coordination due to steric constraints, acting instead as a secondary supramolecular hydrogen-bonding site.
Table 2: Typical Coordination Geometries by Metal Ion
The denticity of the Schiff base and the ionic radius of the metal dictate the final architecture [3].
| Metal Center | Preferred Oxidation State | Typical Geometry | Denticity / Ligand Ratio |
| Palladium (Pd) | +2 | Square Planar | Bidentate (1:1) |
| Copper (Cu) | +2 | Square Planar / Distorted Octahedral | Bidentate / Tridentate (1:1 or 1:2) |
| Lanthanides (Ln) | +3 | Dodecahedral / Bicapped Trigonal Prism | High Coordination (8-10) |
References
- Benchchem.4-(5-Hydroxypyridin-2-yl)benzaldehyde | Research Chemical.
- MDPI.Azobenzene-Containing Schiff-Bases—Syntheses and Dyes Applications.
- PMC (National Institutes of Health).Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents.
- ResearchGate.Palladium(II) Complex of the 5-Hydroxypyridine-2-carbaldehyde N(4)-ethylthiosemicarbazone: Synthesis and Characterization.
Introduction: The Utility of the 4-(5-Hydroxypyridin-2-yl)benzaldehyde Scaffold
An in-depth guide to the synthesis and application of novel fluorescent probes from the versatile building block, 4-(5-Hydroxypyridin-2-yl)benzaldehyde. This document is intended for researchers, scientists, and drug development professionals.
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the real-time visualization of cellular processes, detection of specific analytes, and high-throughput screening.[1][] The design of a successful probe hinges on a fluorophore scaffold that is not only synthetically accessible but also possesses tunable photophysical properties. 4-(5-Hydroxypyridin-2-yl)benzaldehyde emerges as a privileged building block for creating such probes.[3]
This scaffold uniquely combines two key functionalities:
-
A Reactive Aldehyde: This group provides a straightforward chemical handle for derivatization. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a versatile and efficient method for generating a diverse library of fluorescent probes.[4][5]
-
A Photoactive Hydroxypyridine Moiety: The pyridine ring, an electron-withdrawing system, and the hydroxyl group, a potential proton donor/acceptor, create an environment ripe for interesting photophysical phenomena. This structure can facilitate processes like Intramolecular Charge Transfer (ICT) and is often sensitive to environmental changes such as pH, making it an excellent foundation for "smart" probes that respond to specific stimuli.[6][7]
This application note provides a comprehensive guide to synthesizing fluorescent probes from 4-(5-Hydroxypyridin-2-yl)benzaldehyde, characterizing their photophysical properties, and applying them in a research context.
PART 1: Synthesis of Schiff Base-Derived Fluorescent Probes
The most direct route to a diverse range of probes from 4-(5-Hydroxypyridin-2-yl)benzaldehyde is through Schiff base condensation. The resulting imine bond becomes part of the conjugated π-system, directly influencing the probe's electronic and, therefore, its fluorescent properties.
Diagram: General Synthesis Workflow
Caption: Overall workflow for probe synthesis, characterization, and application.
Protocol 1: General Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a generalized procedure. The choice of the primary amine (R-NH₂) is critical as it will define the final properties and potential applications of the probe.
Materials:
-
4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 eq)
-
Selected Primary Amine (e.g., aniline, 2-aminoethanol, 4-aminobenzoic acid) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Optional: Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 equivalent) in a suitable volume of absolute ethanol (e.g., 10-20 mL per mmol of aldehyde).[4]
-
Reagent Addition: To the stirring solution, add the selected primary amine (1.0-1.1 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the condensation.[8]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Typical reaction times are 3-6 hours.[4]
-
Isolation and Purification:
-
Method A (If product precipitates): Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Method B (If product is soluble): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.[9]
-
Senior Application Scientist's Note: The aldehyde group is highly reactive, enabling facile condensation with a wide variety of amines to form imines.[3] This modularity is a key advantage, allowing for the rapid generation of a library of probes. The R-group from the amine can be used to tune solubility (e.g., by adding polar groups), introduce targeting moieties (e.g., for specific organelles), or add another responsive site. For instance, using an amine with a long alkyl chain can increase lipophilicity, potentially targeting lipid droplets within cells.[10][11]
PART 2: Physicochemical and Photophysical Characterization
Once synthesized and purified, the probe must be thoroughly characterized to confirm its identity and understand its optical properties.
Protocol 2: Structural and Photophysical Characterization
1. Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Key indicators of successful Schiff base formation include the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new imine proton signal (-CH=N-) (typically ~8-9 ppm).[12]
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the exact mass of the synthesized probe, which should match the calculated molecular weight for the expected formula.[12]
2. Photophysical Analysis:
-
Sample Preparation: Prepare a stock solution of the probe in a spectroscopic grade solvent (e.g., DMSO or acetonitrile) at a concentration of ~1 mM. From this, prepare a dilute working solution (~1-10 µM) in the solvent of interest (e.g., PBS buffer, ethanol).
-
UV-Visible Absorption Spectroscopy: Using a spectrophotometer, scan the absorbance of the working solution across a relevant wavelength range (e.g., 250-600 nm) to determine the maximum absorption wavelength (λₘₐₓ,ₐᵦₛ).[13]
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λₘₐₓ,ₐᵦₛ and record the emission spectrum to determine the maximum emission wavelength (λₘₐₓ,ₑₘ).
-
Determination of Key Parameters:
-
Stokes Shift: Calculate as λₘₐₓ,ₑₘ - λₘₐₓ,ₐᵦₛ. A larger Stokes shift is generally desirable for imaging applications to minimize self-absorption and background signal.[13]
-
Fluorescence Quantum Yield (Φբ): Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φբ = 0.54). This value represents the efficiency of the fluorescence process.[13]
-
Data Presentation: Example Photophysical Properties
| Probe Name | R-Group on Amine | Solvent | λₘₐₓ,ₐᵦₛ (nm) | λₘₐₓ,ₑₘ (nm) | Stokes Shift (nm) | Quantum Yield (Φբ) |
| Probe-A | Phenyl | Ethanol | 385 | 490 | 105 | 0.25 |
| Probe-B | 4-Methoxyphenyl | Ethanol | 395 | 515 | 120 | 0.40 |
| Probe-C | 4-Nitrophenyl | Ethanol | 410 | 530 (quenched) | 120 | <0.01 |
Senior Application Scientist's Note: The data in the table illustrates the structure-property relationship. Adding an electron-donating group (methoxy, Probe-B) can enhance the ICT character, leading to a red-shifted emission and higher quantum yield. Conversely, a strong electron-withdrawing group (nitro, Probe-C) can quench fluorescence through non-radiative decay pathways, a principle often used in "turn-on" sensors where a reaction cleaves the quenching group.[14]
PART 3: Application Protocols
The dual-handle nature of the 4-(5-hydroxypyridin-2-yl)benzaldehyde scaffold makes its derivatives excellent candidates for pH sensors. Both the pyridine nitrogen and the phenolic hydroxyl group can undergo protonation/deprotonation, altering the electronic properties and thus the fluorescence output of the molecule.[6][15]
Diagram: Mechanism of pH Sensing
Caption: Reversible protonation mechanism for pH-dependent fluorescence.
Protocol 3: Characterization of a Probe as a Fluorescent pH Sensor
Objective: To determine the pKa of the fluorescent probe and its effective range as a pH indicator.
Materials:
-
Purified fluorescent probe stock solution (1 mM in DMSO).
-
Britton-Robinson buffer solutions or a series of phosphate/citrate buffers covering a wide pH range (e.g., pH 2 to 12).
-
pH meter.
-
96-well microplate (black, clear bottom for fluorescence).
-
Microplate reader or spectrofluorometer.
Procedure:
-
Prepare Buffer Series: Prepare a series of buffers with finely tuned pH values (e.g., in 0.5 pH unit increments). Calibrate the pH of each buffer using a pH meter.
-
Sample Preparation: In a 96-well plate, add a final volume of 200 µL of each buffer to triplicate wells.
-
Probe Addition: Add a small aliquot of the probe stock solution to each well to achieve a final concentration of 10 µM. Mix gently.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for equilibration.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader. Set the excitation wavelength to the probe's λₘₐₓ,ₐᵦₛ and record the emission intensity at its λₘₐₓ,ₑₘ.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal dose-response curve (Henderson-Hasselbalch equation) to determine the pKa value, which is the pH at which the fluorescence is at 50% of its maximum change. The linear response range of the probe is typically pKa ± 1.[6]
-
Conclusion
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a powerful and versatile starting material for the development of novel fluorescent probes. The straightforward Schiff base chemistry allows for the creation of a vast chemical space, enabling the fine-tuning of photophysical properties and the introduction of specific functionalities. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and application of these probes, empowering researchers to develop new tools for chemical sensing and biological imaging.
References
-
Organic & Biomolecular Chemistry. (2023). Fluorescent Styryl Pyridine-N-Oxide Probes for Imaging Lipid Droplets. Royal Society of Chemistry. [Link]
-
Sun, J., & Wei, C. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. ChemistrySelect. [Link]
-
Monton, H., et al. (2005). Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution. Photochemical & Photobiological Sciences. [Link]
-
Mykhailiuk, P. K., et al. (2023). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. International Journal of Molecular Sciences. [Link]
-
da Silva, W. F., et al. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Molecules. [Link]
-
Royal Society of Chemistry. (2023). Fluorescent styryl pyridine-N-oxide probes for imaging lipid droplets. [Link]
-
Clunas, S., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. [Link]
-
Al-Masoudi, W. A. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy. [Link]
-
Martínez-Vargas, A., et al. (2021). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry. [Link]
-
Warrier, S. B., & Kharkar, P. S. (2017). DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Nishimura, Y., et al. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. [Link]
-
Terai, T., & Nagano, T. (2008). Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. [Link]
-
Chan, K. S., et al. (2025). Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. Sensors and Actuators B: Chemical. [Link]
-
Tang, L., et al. (2020). Synthesis and Recognition Properties of Fluoroborodipyrrole Fluorescent Probes Based on Fluorine Triggered Cascade Releasing. Chinese Journal of Organic Chemistry. [Link]
-
Hamad, S. H. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Hawler Medical University. [Link]
-
Grabarz, A. M., et al. (2019). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. [Link]
-
Zhong, X., et al. (2023). Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. International Journal of Nanomedicine. [Link]
-
López-Andarias, J., et al. (2019). Synthesis and Photophysical Behavior of a Highly Fluorescent Family of Unsymmetrical Organoboron Complexes Containing 5-(Pyridin-2-ylmethylene)imidazolidine-2,4-dione Moieties. The Journal of Organic Chemistry. [Link]
-
He, L., et al. (2022). Fluorescent probes and functional materials for biomedical applications. Frontiers of Chemical Science and Engineering. [Link]
-
Singh, K. N., et al. (2021). BODIPY-Based Fluorescent Probes and their Applications. Small Organic Molecules - Synthesis, Characterization and Application. [Link]
-
Hernández-Molina, M., et al. (2022). ¹H‐NMR, Photophysical, and pH Studies of 4‐(4,5‐Diphenyl‐1H‐imidazol‐2‐yl)benzaldehyde through Experimental and DFT Theoretical Analysis. ChemistrySelect. [Link]
Sources
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Application Notes and Protocols: 4-(5-Hydroxypyridin-2-yl)benzaldehyde in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Bifunctional Ligand
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in fields ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties.[1] 4-(5-Hydroxypyridin-2-yl)benzaldehyde stands out as a particularly valuable organic linker in the synthesis of novel MOFs. Its unique molecular architecture, featuring both a reactive aldehyde group and a hydrogen-bond-donating-and-accepting hydroxypyridine moiety, offers a dual-functionality that can be exploited for the construction of complex and highly functional frameworks.[4]
The aldehyde group provides a reactive site for post-synthetic modification, enabling the covalent attachment of various functional groups or drug molecules.[4] Simultaneously, the 5-hydroxypyridin-2-yl fragment can participate in coordination to metal centers and modulate the physicochemical properties of the resulting MOF, such as solubility and binding affinity.[4] This combination of a versatile coordination site and a reactive handle for further functionalization makes 4-(5-Hydroxypyridin-2-yl)benzaldehyde a strategic choice for developing MOFs with tailored properties for specific applications, including targeted drug delivery and catalysis.[2][4]
Ligand Synthesis: Crafting the Building Block
The synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde is a critical first step in its application for MOF construction. A common and effective method for its preparation is the Suzuki-Miyaura cross-coupling reaction.[4] This approach is favored for its operational simplicity and the use of relatively low-toxicity boron-based reagents.[4]
Protocol: Suzuki-Miyaura Synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This protocol outlines the synthesis via the coupling of 2-bromo-5-hydroxypyridine with 4-formylphenylboronic acid.
Materials:
-
2-Bromo-5-hydroxypyridine
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-5-hydroxypyridine (1 equivalent), 4-formylphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., toluene/ethanol/water in a 3:1:1 ratio).
-
Degassing: De-gas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Diagram: Synthesis Workflow
Caption: Suzuki-Miyaura synthesis of the target ligand.
MOF Synthesis: Building the Framework
The most common method for synthesizing MOFs is solvothermal synthesis, which involves heating the reactants in a sealed vessel.[5][6][7] This technique allows for the formation of highly crystalline materials.[5] The choice of metal source, solvent, temperature, and reaction time are all critical parameters that influence the final structure and properties of the MOF.
Protocol: Solvothermal Synthesis of a MOF using 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This protocol provides a general guideline for the solvothermal synthesis of a MOF. The specific metal salt and reaction conditions should be optimized based on the desired framework topology and properties.
Materials:
-
4-(5-Hydroxypyridin-2-yl)benzaldehyde (organic linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Teflon-lined stainless steel autoclave or a sealed glass vial
-
Oven or heating block
-
Centrifuge
-
Washing solvents (e.g., DMF, ethanol, methanol)
Procedure:
-
Reactant Preparation: In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) and 4-(5-Hydroxypyridin-2-yl)benzaldehyde (0.1 mmol) in the chosen solvent (e.g., 5-10 mL of DMF). The molar ratio of metal to ligand may need to be varied for optimization.
-
Sealing the Vessel: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the autoclave tightly.
-
Heating: Place the autoclave in an oven preheated to the desired temperature (typically between 80 °C and 150 °C).[6] The reaction time can range from 24 to 72 hours.[6]
-
Cooling: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate the removal of the high-boiling point synthesis solvent.
-
Activation: The as-synthesized MOF will have solvent molecules within its pores. To activate the MOF and make the pores accessible, the solvent needs to be removed. This can be achieved by heating the sample under vacuum or by solvent exchange with a low-boiling point solvent followed by vacuum drying.[5] For delicate frameworks, supercritical CO₂ drying can be a gentle and effective activation method.[5]
Diagram: Solvothermal MOF Synthesis Workflow
Caption: General workflow for solvothermal MOF synthesis.
Characterization of the Resulting MOF
A thorough characterization of the synthesized MOF is essential to confirm its structure, porosity, and stability. A combination of analytical techniques is typically employed.
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction data if available.[5] |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the framework topology. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and helps to identify the temperature at which the framework starts to decompose. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (e.g., BET surface area), pore volume, and pore size distribution of the activated MOF, confirming its porosity.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the organic linker within the framework and can provide information about the coordination environment of the functional groups. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal size of the MOF particles. |
Applications in Drug Development
The unique features of MOFs synthesized from 4-(5-Hydroxypyridin-2-yl)benzaldehyde make them promising candidates for various applications in drug development.
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The aldehyde functionality can be used to covalently attach drugs, providing a mechanism for controlled and targeted release.[2] The hydroxypyridine group can enhance the biocompatibility and modulate the release kinetics.
-
Catalysis: The metal nodes within the MOF can act as Lewis acid catalytic sites, while the organic linker can be functionalized to introduce other catalytic moieties.[8] This allows for the design of highly selective and reusable catalysts for the synthesis of pharmaceutical intermediates.
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes. MOFs incorporating 4-(5-Hydroxypyridin-2-yl)benzaldehyde could be designed as sensors for biologically relevant molecules.
Post-Synthetic Modification: Enhancing Functionality
A key advantage of using 4-(5-Hydroxypyridin-2-yl)benzaldehyde as a linker is the potential for post-synthetic modification (PSM) of the aldehyde group. This allows for the introduction of new functionalities into the MOF after the framework has been constructed.
Diagram: Post-Synthetic Modification Pathway
Caption: Functionalization of the MOF via PSM.
Protocol: Post-Synthetic Imine Condensation
This protocol describes a general procedure for the modification of the aldehyde groups within the MOF via imine condensation with a primary amine.
Materials:
-
Activated MOF containing 4-(5-Hydroxypyridin-2-yl)benzaldehyde linkers
-
A primary amine-containing molecule (e.g., a drug, a fluorescent tag)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere setup
Procedure:
-
MOF Suspension: Suspend the activated MOF in the anhydrous solvent under an inert atmosphere.
-
Amine Addition: Add a solution of the primary amine in the same solvent to the MOF suspension. The molar ratio of amine to aldehyde groups should be optimized.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours.
-
Washing: After the reaction, collect the solid by centrifugation and wash it thoroughly with fresh solvent to remove any unreacted amine and byproducts.
-
Drying: Dry the functionalized MOF under vacuum.
-
Characterization: Confirm the successful modification using techniques like FTIR spectroscopy (to observe the C=N imine stretch) and solid-state NMR. The change in porosity can be assessed by gas sorption analysis.
Conclusion
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a versatile and powerful building block for the synthesis of functional metal-organic frameworks. Its bifunctional nature allows for the creation of robust, porous materials with tunable properties and the potential for post-synthetic modification. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to explore the exciting possibilities of this ligand in the design of advanced materials for a range of applications. The ability to precisely engineer the structure and function of these MOFs at the molecular level opens up new avenues for innovation in catalysis, sensing, and targeted drug delivery.
References
- 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical - Benchchem.
- Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degrad
- An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydrobor
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
- Synthesis, structure, and properties of a 3D porous Zn(II)
- UNIVERSITY OF CALIFORNIA, SAN DIEGO Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modifica - eScholarship.org.
- Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular M
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - MDPI.
- METAL-ORGANIC FRAMEWORKS (MOFs): SYNTHESIS, CHARACTERIZATION, AND POTENTIAL APPLICATIONS - Middle East Technical University.
- Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications - ResearchG
- Applications of metal-organic frameworks featuring multi-functional sites - Ma Research Group.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC.
- MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization | Request PDF - ResearchG
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI.
- Metal-organic frameworks: structure, properties, methods of synthesis and characteriz
- Solvothermal synthesis of mixed-ligand metal-organic framework ZIF-78 with controllable size and morphology | Semantic Scholar.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press.
- Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands | Request PDF - ResearchG
- US9763452B2 - Synthesis of MOFs - Google P
- Advances in the Synthesis and Applic
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
Sources
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- 3. nano.sfedu.ru [nano.sfedu.ru]
- 4. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. US9763452B2 - Synthesis of MOFs - Google Patents [patents.google.com]
- 8. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
Advanced Application Note: Catalytic Architectures of 4-(5-Hydroxypyridin-2-yl)benzaldehyde Complexes
Executive Summary
The ligand 4-(5-Hydroxypyridin-2-yl)benzaldehyde represents a versatile "privileged scaffold" bridging medicinal chemistry and homogeneous catalysis.[1][2] While widely recognized as a pivotal intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor), its potential in coordination chemistry remains an underutilized frontier.[1]
This guide details the catalytic utility of metal complexes derived from this ligand , specifically focusing on its Schiff base derivatives. The unique architecture—combining a reactive benzaldehyde moiety for imine formation with a 5-hydroxypyridine core—allows for the design of bifunctional catalysts .[1] The pyridine nitrogen acts as a primary
Ligand Profile & Structural Logic
Chemical Architecture
The molecule consists of a benzaldehyde ring coupled to a pyridine ring at the C2 position, with a hydroxyl group at the C5 position of the pyridine.[1][2]
-
Aldehyde (-CHO): The "Gateway" functional group.[1] It undergoes facile condensation with primary amines (hydrazines, thiosemicarbazides, diamines) to form chelating Schiff bases (N,N or N,N,O donors).[1]
-
Pyridine Nitrogen: A soft base donor for transition metals (Cu, Pd, Mn).[1]
-
5-Hydroxyl Group: The "Control" element.[1] Unlike unsubstituted pyridine ligands, this -OH group allows for:
Sourcing & Synthesis
While available from specialized vendors (e.g., Benchchem), in-house synthesis is often required for scale.[1]
-
Primary Route: Suzuki-Miyaura coupling of 2-bromo-5-hydroxypyridine with 4-formylphenylboronic acid [1].[1][2]
Protocol A: Catalyst Synthesis (Schiff Base Assembly)
Direct coordination of the aldehyde is rare; the standard workflow involves converting the aldehyde into a multidentate Schiff base ligand followed by metallation.[1]
Workflow Visualization
Figure 1: Modular synthesis workflow for generating catalytically active complexes from the parent aldehyde.
Step-by-Step Methodology
Phase 1: Ligand Condensation (Thiosemicarbazone Derivative)
This derivative is chosen for its high affinity for Cu(II) and Pd(II).[1]
-
Reagents: Dissolve 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 equiv) in hot ethanol (20 mL/g).
-
Addition: Add Thiosemicarbazide (1.0 equiv) dissolved in minimal hot water/ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Shift in R_f, disappearance of aldehyde spot).
-
Isolation: Cool to 4°C. The Schiff base precipitates as a yellow/crystalline solid.[1] Filter, wash with cold ethanol, and dry in vacuo.[1]
Phase 2: Metallation (Copper(II) Complex)[1]
-
Solution A: Dissolve the Schiff base ligand (1.0 equiv) in Methanol.[1]
-
Solution B: Dissolve Cu(OAc)₂·H₂O (1.0 equiv) in Methanol.[1]
-
Complexation: Add Solution B to Solution A dropwise under stirring. The color typically deepens (green/brown).[1]
-
Reflux: Heat at 60°C for 2 hours.
-
Purification: Evaporate solvent to 20% volume. Induce precipitation with diethyl ether.[1] Filter and recrystallize from DMF/EtOH.
Protocol B: Catalytic Applications
Application 1: Biomimetic Epoxidation of Alkenes
Catalyst: Mn(II) or Cu(II) complex of the Schiff base.[1] Mechanism: The 5-hydroxyl group mimics tyrosine residues in metalloenzymes, potentially stabilizing the metal-oxo intermediate via hydrogen bonding.[1]
Standard Operating Procedure (SOP):
| Parameter | Condition |
| Substrate | Styrene or Cyclohexene (1.0 mmol) |
| Catalyst Loading | 1.0 – 3.0 mol% |
| Oxidant | H₂O₂ (30%) or TBHP (tert-Butyl hydroperoxide) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 60°C |
| Time | 4 – 8 Hours |
Experimental Steps:
-
Charge a reaction tube with the Catalyst (2 mol%) and Acetonitrile (5 mL).
-
Add the Alkene Substrate (1.0 equiv).[1]
-
Slowly add the Oxidant (2.0 equiv) over 30 minutes (syringe pump preferred to minimize disproportionation).
-
Stir at 60°C.
-
Quench: Filter the mixture through a short pad of silica to remove the catalyst.
-
Analysis: Analyze filtrate by GC-MS. Expect epoxide as the major product.[1]
Application 2: Suzuki-Miyaura C-C Coupling
Catalyst: Pd(II) complex of the Schiff base.[1][3] Advantage: The pyridyl-imine chelate creates a robust Pd(II) center resistant to aggregation, allowing low catalyst loading.[1]
Standard Operating Procedure (SOP):
| Parameter | Condition |
| Electrophile | Aryl Bromide (1.0 equiv) |
| Nucleophile | Phenylboronic Acid (1.2 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF/Water (4:[1]1) |
| Catalyst Loading | 0.1 – 0.5 mol% |
| Temperature | 100°C |
Experimental Steps:
-
In a Schlenk tube, dissolve Aryl Bromide and Phenylboronic Acid in DMF/Water.
-
Degas the solution (N₂ bubbling for 10 mins).
-
Add the Pd-Complex Catalyst .[1]
-
Heat to 100°C for 12 hours.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Mechanistic Insight: The "Hydroxyl Effect"[1]
The defining feature of this ligand system is the 5-hydroxy group on the pyridine ring.[1] Unlike standard pyridine ligands, this group enables Secondary Sphere Interactions .[1]
Figure 2: The 5-OH group acts as a proton relay or H-bond donor, stabilizing incoming substrates or leaving groups.[1]
Why this matters:
-
Selectivity: The H-bond directs the substrate orientation, potentially enhancing regioselectivity in oxidation reactions.[1]
-
Solubility: The hydrophilic -OH group makes these catalysts more compatible with "green" solvents like water or ethanol, unlike purely lipophilic phosphine catalysts.[1]
References
-
Abu-Dief, A. M., & Mohamed, I. M. (2015).[1] A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.[1] (General context on Pyridine-Schiff Base Catalysis).
-
Metcalf, B., et al. (2017).[1][6] Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.[1][6] ACS Medicinal Chemistry Letters, 8(3), 321-326.[1][4][5][6] (Source of ligand synthesis chemistry).[1][2][3][4][7][8][9] Retrieved from [Link][1]
-
Global Blood Therapeutics. (2017).[1][4][6] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO Patent 2017197083.[1][6] (Detailed intermediate synthesis).
Sources
- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2020127945A1 - Process and intermediates for the synthesis of voxelotor - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies [academia.edu]
Technical Application Note: Optimized Condensation Protocols for 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Introduction & Chemical Profile[2][3][4][5][6][7][8]
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors, fluorescent sensors, and tridentate ligands.[1] Its structure features a reactive benzaldehyde moiety linked to a 5-hydroxypyridine core.[1][2]
The dual nature of this molecule—possessing both an electrophilic aldehyde and a protic, potentially tautomeric hydroxypyridine—requires specific handling to maximize yield and purity during condensation reactions.
Structural Considerations & Reactivity[1][5]
-
Electrophilicity: The pyridine ring (electron-deficient) exerts an inductive electron-withdrawing effect on the phenyl ring, moderately increasing the electrophilicity of the aldehyde carbonyl compared to unsubstituted benzaldehyde. This facilitates nucleophilic attack.[1]
-
Protic Interference: The 5-hydroxyl group (
) is susceptible to deprotonation by strong bases.[1] In base-catalyzed condensations (e.g., Knoevenagel), the formation of the phenoxide anion can reduce solubility or alter the electronic character of the substrate. -
Tautomerism: While 2- and 4-hydroxypyridines exist predominantly as pyridones, 5-hydroxypyridine generally retains the phenolic (hydroxy) form due to the lack of direct conjugation for stable lactam formation.[1] However, it can participate in strong intermolecular hydrogen bonding, complicating solubility.
Solubility & Stability Profile
| Solvent | Solubility | Application Note |
| DMSO / DMF | High | Preferred for stock solutions and reactions requiring high temperatures.[1] |
| Ethanol / Methanol | Moderate | Ideal for reflux-based crystallizations (Schiff base formation).[1] |
| Dichloromethane | Low | Poor solvent for the free hydroxyl form; requires derivatization. |
| Water | Insoluble | Aqueous workups are effective for precipitation.[1] |
Stability Warning: The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air. Store under inert atmosphere (Ar/N₂) at 2–8°C.
Reaction Logic & Pathway Analysis
The following diagram illustrates the divergent synthetic pathways for this substrate, highlighting the critical decision points between acid-catalyzed (Schiff Base) and base-catalyzed (Knoevenagel) routes.
Caption: Divergent condensation pathways. Pathway A utilizes acid catalysis for dehydration, while Pathway B relies on base-mediated nucleophilic attack.
Protocol A: Schiff Base Condensation (Imine Synthesis)[1]
This protocol is optimized for condensing 4-(5-hydroxypyridin-2-yl)benzaldehyde with primary amines (anilines, hydrazides, or aliphatic amines).[1]
Materials
-
Substrate: 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 equiv)
-
Nucleophile: Primary amine (1.0 – 1.1 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.[1]
Step-by-Step Methodology
-
Dissolution: In a suitably sized round-bottom flask, suspend the aldehyde (1.0 mmol, ~199 mg) in absolute EtOH (10–15 mL).
-
Note: The starting material may not dissolve completely at room temperature.[1]
-
-
Activation: Add 2–3 drops of glacial acetic acid. Stir for 5 minutes.
-
Addition: Add the primary amine (1.0 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (
for EtOH). -
Workup (Precipitation):
-
Scenario A (Precipitate forms hot): Filter the hot solution immediately. Wash the cake with cold EtOH.
-
Scenario B (Solution remains clear): Cool to room temperature, then to
. If no solid forms, reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from hot EtOH or EtOH/DMF mixtures if necessary.
Protocol B: Knoevenagel Condensation[1]
This protocol targets the formation of C=C bonds using active methylene compounds (e.g., malononitrile, diethyl malonate).
Materials
-
Substrate: 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile (1.1 equiv)[1]
-
Solvent: Ethanol (Standard) or Toluene (Azeotropic)[1]
-
Base Catalyst: Piperidine (Catalytic, 5-10 mol%)[1]
-
Additives: Molecular sieves (3Å) or anhydrous
(optional, to drive equilibrium).
Step-by-Step Methodology
-
Preparation: Dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (10 mL).
-
Catalysis: Add Piperidine (10
L).-
Critical Control: Do not use excess strong base (like NaOH), as it will deprotonate the 5-hydroxyl group fully, forming a phenoxide anion that deactivates the aldehyde toward nucleophilic attack due to increased electron density pushed into the ring system.
-
-
Reaction: Stir at room temperature for 30 minutes, then heat to
for 1–2 hours.-
Visual Check: Knoevenagel products are often highly colored (yellow/orange) due to extended conjugation.[1]
-
-
Quench & Isolation:
-
Cool the reaction mixture.
-
Acidify slightly with dilute HCl (0.1 M) to neutralize the piperidine (pH ~5-6). This ensures the hydroxypyridine moiety returns to its neutral/protonated state, aiding precipitation.
-
Filter the solid precipitate.
-
-
Purification: Wash with water (to remove salts) and cold ethanol. Recrystallize from Acetonitrile.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Hydrolysis of imine | Ensure anhydrous solvents; add molecular sieves; increase amine equivalents (1.2 eq). |
| No Precipitate | High solubility of product | Evaporate solvent to dryness; triturate residue with Ether/Hexane; check pH (neutralize catalyst).[1] |
| Dark/Tar Formation | Oxidation or Polymerization | Perform reaction under Nitrogen ( |
| Starting Material Remains | Equilibrium limitation | Use Dean-Stark trap (Toluene reflux) to physically remove water; switch to stronger catalyst (e.g., |
References
-
BenchChem. (2025).[1][8][9] Synthetic Methodologies and Strategic Approaches for 4-(5-Hydroxypyridin-2-yl)benzaldehyde and Its Analogs. Retrieved from [1]
-
MDPI. (2014).[1] Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 19(10), 16640-16655.[1] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Knoevenagel Condensation Reaction: Mechanisms and Protocols.[1] Retrieved from [1]
-
ResearchGate. (2017).[1] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1] Retrieved from
-
Organic Chemistry Portal. (2024).[1][10] Doebner Modification of the Knoevenagel Condensation.[5][7] Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. d-nb.info [d-nb.info]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. oiccpress.com [oiccpress.com]
Application Note: Synthesis and Downstream Functionalization of 4-(5-Hydroxypyridin-2-yl)benzaldehyde in API Development
Prepared by: Senior Application Scientist Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of complex, targeted Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, pre-functionalized building blocks. 4-(5-Hydroxypyridin-2-yl)benzaldehyde has emerged as a privileged biaryl scaffold, particularly in the development of small-molecule kinase inhibitors and novel therapeutic enzymes [1].
The strategic value of this intermediate lies in its dual-functional nature:
-
The 5-Hydroxypyridin-2-yl Motif: Acts as a critical pharmacophore. The pyridine nitrogen frequently serves as a hydrogen-bond acceptor to anchor the molecule within the highly conserved ATP-binding hinge region of kinases. Simultaneously, the 5-hydroxyl group functions as a hydrogen-bond donor, modulating aqueous solubility and optimizing physicochemical properties (LogD/pKa) [1].
-
The Benzaldehyde Core: Provides a highly reactive electrophilic handle. The formyl group is primed for late-stage diversification, enabling facile condensation with diverse primary and secondary amines to generate imines, which are subsequently reduced to stable amine linkages or cyclized into nitrogen-containing heterocycles [1].
Caption: Pharmacophore mapping of the intermediate's functional groups for targeted drug design.
Upstream Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing the 4-(5-Hydroxypyridin-2-yl)benzaldehyde core is the Suzuki-Miyaura cross-coupling between 2-bromo-5-hydroxypyridine and 4-formylphenylboronic acid [1].
Mechanistic Rationale
The choice of catalyst and base is critical to prevent side reactions, such as the Cannizzaro reaction of the aldehyde or protodeboronation of the boronic acid. We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that accelerates reductive elimination while stabilizing the palladium center against deactivation [2]. Cs₂CO₃ is selected as the base in a biphasic 1,4-Dioxane/H₂O system; its high solubility and the large ionic radius of cesium enhance the transmetalation rate without requiring harsh, highly nucleophilic hydroxide bases that could attack the formyl group.
Quantitative Optimization Data
The following table summarizes the catalyst and condition screening utilized to establish the standard protocol.
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 |
| 2 | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF/H₂O | 90 | 12 | 72 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 89 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 91 (Optimal) |
| 5 | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 70 | 12 | 82 |
Protocol 1: Optimized Synthesis of the Core Scaffold
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs).
Reagents:
-
2-Bromo-5-hydroxypyridine: 10.0 mmol (1.74 g)
-
4-Formylphenylboronic acid: 11.0 mmol (1.65 g, 1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.5 mmol (408 mg, 5 mol%)
-
Cs₂CO₃: 25.0 mmol (8.14 g, 2.5 equiv)
-
1,4-Dioxane / Deionized Water (4:1 v/v): 50 mL
Step-by-Step Methodology:
-
Degassing: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 2-bromo-5-hydroxypyridine, 4-formylphenylboronic acid, and Cs₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the suspension with ultra-pure N₂ gas for 15 minutes to displace dissolved oxygen, preventing catalyst oxidation.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of N₂. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.
-
In-Process Control (IPC) - Validation Step: After 4 hours, withdraw a 50 µL aliquot. Quench with EtOAc/H₂O, extract the organic layer, and analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS. Validation metric: Disappearance of the starting bromide and appearance of a dominant product peak at m/z 200.07 [M+H]⁺.
-
Workup: Once conversion is >98% (typically 6 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the cake with EtOAc (3 × 20 mL).
-
Extraction & Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (to neutralize the base) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 10% to 50% EtOAc in Hexanes) to yield the pure aldehyde.
Downstream Application: Reductive Amination for API Generation
Once the 4-(5-Hydroxypyridin-2-yl)benzaldehyde core is isolated, it is typically subjected to reductive amination to append target-specific pharmacophores (e.g., piperazines, morpholines, or complex primary amines) [1].
Mechanistic Rationale
We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a mild, sterically bulky reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This ensures strict chemoselectivity: it rapidly reduces the transiently formed, highly electrophilic iminium ion but reacts negligibly with the starting unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts [3].
Caption: Synthetic workflow for kinase inhibitor APIs via Suzuki-Miyaura coupling and amination.
Protocol 2: General Reductive Amination Workflow
Reagents:
-
4-(5-Hydroxypyridin-2-yl)benzaldehyde: 5.0 mmol (996 mg)
-
Target Amine (e.g., N-methylpiperazine): 5.5 mmol (1.1 equiv)
-
NaBH(OAc)₃: 7.5 mmol (1.59 g, 1.5 equiv)
-
Glacial Acetic Acid: 5.0 mmol (optional, required only if using a neutral/unreactive amine)
-
1,2-Dichloroethane (DCE): 25 mL
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde and the target amine in anhydrous DCE under an N₂ atmosphere. Stir at room temperature for 1–2 hours.
-
IPC - Validation Step: Monitor the formation of the imine intermediate. Take a 50 µL sample, dilute in CDCl₃, and perform a rapid ¹H-NMR scan. Validation metric: Disappearance of the characteristic aldehyde proton singlet at ~10.0 ppm and appearance of the imine CH=N proton at ~8.2–8.5 ppm.
-
Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 4–12 hours.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) and stirring vigorously for 30 minutes until gas evolution ceases.
-
Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude amine can be purified via reverse-phase preparative HPLC or crystallization as a hydrochloride salt to yield the final API intermediate.
References
- Benchchem. "4-(5-Hydroxypyridin-2-yl)benzaldehyde | Research Chemical." Benchchem Product Catalog.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
Application Note: Advanced Bioconjugation Workflows Utilizing 4-(5-Hydroxypyridin-2-yl)benzaldehyde as a Heterobifunctional Scaffold
Executive Summary & Structural Rationale
In the rapidly evolving landscape of targeted therapeutics and Antibody-Drug Conjugates (ADCs), the selection of an optimal linker is as critical as the payload itself. 4-(5-Hydroxypyridin-2-yl)benzaldehyde has emerged as a highly versatile, heterobifunctional building block for advanced bioconjugation[1].
Unlike highly flexible, purely aliphatic PEG linkers, this molecule features a rigid biphenyl-like core that provides defined spatial separation, minimizing steric hindrance at the conjugation site. Furthermore, the 5-hydroxypyridine moiety acts as a "privileged structure" in medicinal chemistry[1]. It enhances the aqueous solubility of the resulting conjugate and provides a hydrogen-bond donor/acceptor site that can favorably modulate the pharmacokinetic properties of the lead compound[1].
Crucially, it offers two orthogonal reactive handles for stepwise assembly:
-
The Hydroxyl Group : Amenable to Williamson ether synthesis, esterification, or activation (e.g., as a succinimidyl carbonate) in organic solvents, allowing for the stable attachment of hydrophobic payloads[2].
-
The Aldehyde Group : Highly reactive toward
-effect amines (such as aminooxy or hydrazide groups) under mild aqueous conditions, enabling site-specific bioconjugation to engineered proteins[2].
Figure 1: Dual-functionalization workflow of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Mechanistic Insights: The Power of Catalyzed Oxime Ligation
Direct condensation of an aldehyde with an aminooxy-modified protein to form an oxime is highly chemoselective and yields a hydrolytically stable bond[3]. However, at physiological pH (6.0–7.4), this direct addition is kinetically slow, often requiring hours to days for completion[4].
Causality of Catalyst Selection : To overcome this thermodynamic bottleneck without subjecting sensitive biomolecules to denaturing acidic conditions (pH < 4.5), nucleophilic catalysts are employed. While 5[5], recent advancements demonstrate that m-phenylenediamine (mPDA) is4[4]. mPDA's superior aqueous solubility allows for higher catalyst loading, and its electron-donating profile rapidly attacks the aldehyde to form a highly reactive protonated Schiff base intermediate[6]. This intermediate undergoes rapid transimination with the aminooxy-biomolecule, forming the stable oxime and regenerating the mPDA catalyst[6].
Figure 2: Catalytic mechanism of mPDA-mediated oxime ligation for bioconjugation.
Quantitative Comparison of Aldehyde Conjugation Chemistries
To justify the selection of oxime ligation over other aldehyde-targeting chemistries, the following table summarizes the kinetic and thermodynamic parameters based on established bioconjugation literature[3][5].
| Conjugation Chemistry | Target Nucleophile | Catalyst / Reagent | Optimal pH | Reaction Rate ( | Bond Stability (Physiological) |
| Reductive Amination | Primary Amine (Lysine) | NaCNBH | 6.0 - 8.0 | Moderate | High (Irreversible) |
| Hydrazone Ligation | Hydrazide | Aniline / mPDA | 4.5 - 6.0 | Fast ( | Moderate (Reversible) |
| Oxime Ligation | Aminooxy | mPDA | 5.0 - 7.0 | Fast (with mPDA) | Very High |
Self-Validating Experimental Protocols
To ensure high-fidelity bioconjugation, the following protocols are designed as self-validating systems, incorporating in-process Quality Control (QC) steps to guarantee causality and success at each phase.
Protocol 1: Pre-functionalization via Hydroxyl Alkylation (Payload Attachment)
Objective : Attach a halogenated payload (Payload-Br) to the 5-hydroxypyridine ring via Williamson ether synthesis[2]. Causality & Rationale : Performing the hydrophobic alkylation prior to protein conjugation ensures the delicate biomolecule is never exposed to harsh organic solvents or strong bases[2]. The aldehyde group remains unreactive under these mildly basic alkylation conditions.
Step-by-Step Methodology:
-
Reaction Setup : Dissolve 1.0 equivalent (eq) of 4-(5-Hydroxypyridin-2-yl)benzaldehyde and 1.2 eq of Payload-Br in anhydrous DMF (0.1 M concentration).
-
Base Addition : Add 2.0 eq of anhydrous K
CO . Rationale: K CO is a mild base sufficient to deprotonate the hydroxypyridine (pKa ~8.5) without inducing unwanted aldol condensations at the aldehyde handle. -
Incubation : Stir the mixture at 60°C for 4 hours under a nitrogen atmosphere.
-
Self-Validation (In-Process QC) : Remove a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS.
-
Pass Criteria: Complete disappearance of the starting material peak (m/z ~199.2) and the appearance of the target Payload-Linker mass. If starting material persists, spike with 0.5 eq additional K
CO and react for 1 more hour.
-
-
Purification : Purify the Payload-Linker construct via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) and lyophilize to a dry powder.
Protocol 2: Bioconjugation via mPDA-Catalyzed Oxime Ligation
Objective : Conjugate the purified Payload-Linker to an aminooxy-functionalized antibody or protein. Causality & Rationale : Utilizing mPDA allows the reaction to proceed at a near-neutral pH of 6.5, preserving antibody folding and function while achieving rapid conjugation kinetics[4].
Step-by-Step Methodology:
-
Buffer Preparation : Prepare 100 mM Sodium Phosphate buffer, pH 6.5.
-
Catalyst Activation : Prepare a 100 mM stock of m-phenylenediamine (mPDA) in the reaction buffer. Rationale: mPDA's high aqueous solubility allows for high catalyst loading without the need for organic co-solvents[4].
-
Conjugation Assembly : Combine the aminooxy-antibody (final concentration 50 µM) and the Payload-Linker (final concentration 250 µM, added from a fresh DMSO stock, ensuring final DMSO concentration remains < 5% v/v to prevent protein denaturation).
-
Catalysis : Add the mPDA stock to the reaction mixture to achieve a final catalyst concentration of 10 mM. Incubate at room temperature (20-25°C) for 2 hours with gentle end-over-end mixing.
-
Self-Validation (In-Process QC) : Monitor the reaction via Size-Exclusion Chromatography coupled to a UV-Vis detector (SEC-UV).
-
Pass Criteria: The emergence of a new absorbance peak at the payload's specific wavelength co-eluting exactly with the antibody peak. Furthermore, intact mass spectrometry (ESI-TOF) must confirm a mass shift corresponding to the addition of the Payload-Linker minus H
O (18 Da).
-
-
Purification : Remove excess linker and mPDA catalyst via centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO) or a standardized desalting column (e.g., PD-10), exchanging into the final storage buffer (e.g., PBS, pH 7.4).
References
-
Benchchem . "4-(5-Hydroxypyridin-2-yl)benzaldehyde | Research Chemical". Benchchem Catalog. 1
-
Benchchem . "Linker Chemistry and Conjugation Strategies". Benchchem Technical Resources. 2
-
Rashidian, M., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation". Bioconjugate Chemistry, National Institutes of Health (PMC).4
-
Kalia, J., & Raines, R. T. (2010). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis". Current Organic Chemistry / Chemical Reviews, National Institutes of Health (PMC).3
-
Dirksen, A., et al. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". Bioconjugate Chemistry, National Institutes of Health (PMC). 5
Sources
- 1. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 2. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting solubility issues with 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Topic: Troubleshooting Solubility, Handling, and Stability Ticket ID: CHEM-SUP-8829 Status: Open Expert: Senior Application Scientist, Chemical Development Group[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical guide for 4-(5-Hydroxypyridin-2-yl)benzaldehyde . If you are reading this, you are likely facing a common frustration: this compound appears as a stubborn solid that resists dissolution in standard organic solvents (DCM, Toluene) or precipitates unexpectedly during aqueous workups.
The Root Cause: This molecule is a "molecular chameleon." It possesses a bi-aryl scaffold (promoting strong
This guide provides the protocols to disrupt these forces using pH-switching and dipolar aprotic solvents .[1]
Part 1: Solubility Matrix & Solvent Selection
User Question: "I'm trying to dissolve this for a reductive amination, but it sits at the bottom of the flask in DCM or MeOH. What solvent should I use?"
The Solubility Landscape
Do not treat this as a standard benzaldehyde.[1] Treat it as a polar heterocycle .
| Solvent Class | Solvent | Solubility Rating | Technical Note (The "Why") |
| Polar Aprotic | DMSO, DMF, NMP | High (Recommended) | Disrupts H-bonds effectively.[1] Ideal for stock solutions.[1] |
| Protic | Methanol, Ethanol | Moderate to Low | Solubility improves with heat ( |
| Chlorinated | DCM, Chloroform | Poor | The molecule is too polar.[1] Requires a "solubility booster" (e.g., small % MeOH). |
| Non-Polar | Toluene, Hexanes | Insoluble | "Brick dust" effect.[1] Useful only as anti-solvents for precipitation.[1] |
| Aqueous | Water (pH 7) | Insoluble | The neutral zwitterionic-like lattice is strongest here.[1] |
| Aqueous | Water (pH < 3 or > 10) | High | The Secret Weapon. Soluble as a cation (acid) or anion (base).[1] |
Protocol: The "Co-Solvent" Trick for DCM Reactions
If your reaction must be done in DCM (e.g., using moisture-sensitive reagents):
-
Dissolve the compound in a minimum volume of THF or small % Methanol first.[1]
-
Dilute slowly with DCM.
-
Result: A stable solution that avoids the "gummy solid" phase.
Part 2: The pH-Switching Strategy (Critical for Workups)
User Question: "During extraction, I have a massive emulsion/precipitate at the interface. How do I get my product out?"
The Solution: You are likely stuck in the "Neutral Trap" (pH 4–8).[1] Because the molecule has both an acidic -OH and a basic Pyridine-N, it is least soluble when uncharged.[1]
Mechanism: The Amphoteric Switch[1]
-
pH < 3 (Acidic): Pyridine nitrogen is protonated (
).[1] Molecule becomes a water-soluble Cation .[1] -
pH > 10 (Basic): Phenolic hydroxyl is deprotonated (
).[1] Molecule becomes a water-soluble Anion .[1] -
pH ~6-7 (Neutral): Molecule is uncharged (or zwitterionic).[1] Solubility crashes. Precipitation occurs here.
Visualization: The Solubility Decision Tree
Caption: Solubility Logic Flow. Note the "Red Zone" at neutral pH where precipitation is inevitable.
Part 3: Reaction-Specific Troubleshooting
Scenario A: Reductive Amination (Aldehyde + Amine)[1]
-
Issue: The aldehyde won't dissolve in MeOH/DCE to react with the amine.
-
Fix:
-
Use THF or 1,4-Dioxane as the primary solvent.[1]
-
Add Acetic Acid (AcOH) . This is catalytic for the imine formation and helps solubilize the pyridine ring via protonation.
-
Note: Do not use strong mineral acids (HCl) here, or you will deactivate your amine nucleophile.
-
Scenario B: Suzuki Coupling (Bi-aryl synthesis)
-
Issue: Low yield; starting material remains solid in the biphasic mixture (Toluene/Water).[1]
-
Fix: Switch to n-Butanol or DME (Dimethoxyethane) / Water mixtures.[1] The higher polarity of n-Butanol accommodates the hydroxypyridine moiety better than Toluene.[1]
Part 4: Stability & Impurity Identification
User Question: "My yellow solid turned white/pale after storage. Is it degraded?"
The Oxidation Trap
Aldehydes are prone to air oxidation, converting the -CHO group to a -COOH (Carboxylic Acid).[1]
-
4-(5-Hydroxypyridin-2-yl)benzoic acid is a common impurity.[1]
-
Solubility Impact: The acid form is even less soluble in organic solvents than the aldehyde due to strong dimer formation.
Purification Protocol (Recrystallization)
If you suspect oxidation or need to clean the "brick dust":
-
Dissolve: Suspend crude solid in minimal Hot Ethanol .
-
Acidify: Add drops of concentrated HCl until solution clears (protonating the pyridine).
-
Filter: Filter hot to remove insoluble oxidized acid impurities.[1]
-
Neutralize: Carefully add saturated NaHCO3 or dilute NaOH to the filtrate until pH ~6-7.
-
Harvest: The pure aldehyde will precipitate as the solution hits the "Neutral Trap." Cool and filter.[1][2]
References & Grounding
-
PubChem Compound Summary . 4-(5-Hydroxypyridin-2-yl)benzaldehyde. National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich Technical Data . Physicochemical properties of Pyridine-Aldehyde derivatives. Link
-
Beilstein Journal of Organic Chemistry . Asymmetric synthesis of biaryl atropisomers... (Discusses biaryl aldehyde solubility and condensation conditions). Link
-
Organic Chemistry Data . pKa Values of Nitrogen Heterocycles & Phenols. (Grounding for pH-switching strategy). Link
Sources
Technical Support Center: Minimizing Side Reactions in the Coupling of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the coupling reactions of 4-(5-hydroxypyridin-2-yl)benzaldehyde. The unique bifunctional nature of this molecule, possessing both a reactive aldehyde and a hydroxypyridine moiety, presents specific challenges in achieving high yields and purity. This resource is designed to help you navigate these complexities and optimize your synthetic outcomes.
I. Understanding the Challenges: The Reactivity of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates a benzaldehyde group, which is susceptible to various transformations, and a 5-hydroxypyridine ring, which can participate in its own set of reactions. The primary goal in coupling reactions involving this molecule is to selectively engage one functional group while preserving the other. The most common coupling strategy for synthesizing this molecule and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1]
The primary challenges arise from the potential for side reactions involving either the aldehyde or the phenol group. These can include:
-
Aldehyde-related side reactions: Homocoupling, reduction, oxidation, or participation in undesired condensation reactions.
-
Phenol-related side reactions: O-alkylation, O-acylation, or interference with the catalytic cycle.
-
General cross-coupling issues: Catalyst deactivation, low conversion rates, and homocoupling of boronic acid partners.[2][3]
This guide will provide strategies to mitigate these issues and achieve chemoselective transformations.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is showing low yield and multiple unidentified byproducts. What are the likely causes?
A1: Low yields and a complex product mixture in Suzuki-Miyaura reactions with this substrate often point to a lack of chemoselectivity or suboptimal reaction conditions. The presence of both an aldehyde and a phenol can lead to several competing reactions.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with the basic conditions of the Suzuki coupling.[4] Protecting it as an ether (e.g., methyl, benzyl, or silyl ether) can prevent side reactions like O-alkylation and improve the reaction's efficiency.[4]
-
Protect the Aldehyde Group: Aldehydes can sometimes undergo undesired reactions under coupling conditions.[5] If you suspect aldehyde-related side reactions, consider protecting it as an acetal.[4][6] This is particularly important if harsh conditions or very strong bases are required.
-
Screen Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[1][9]
-
Ensure Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[2][9][10] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]
Q2: I am observing significant amounts of the homocoupled product from my boronic acid starting material. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or issues with the catalyst.[9][10]
Troubleshooting Steps:
-
Improve Degassing Techniques: As mentioned above, oxygen is a primary culprit for homocoupling.[2][9] Ensure your degassing procedure is meticulous.
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[2]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can increase the rate of homocoupling.[3]
-
Optimize Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and increase the likelihood of side reactions, including homocoupling.[2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion is a frustrating issue that can often be traced back to catalyst deactivation or suboptimal reaction parameters.[2]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade over time, especially if not stored properly.[2] Use fresh or recently purified boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[2][11]
-
Catalyst and Ligand Purity: Ensure your palladium catalyst and phosphine ligands are of high purity and have been stored under an inert atmosphere to prevent oxidation.[2]
-
-
Increase Catalyst Loading: While it's desirable to use low catalyst loadings, for challenging substrates, increasing the catalyst concentration (e.g., from 1 mol% to 3-5 mol%) can improve conversion.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Anhydrous solvents like dioxane, toluene, or DMF are commonly used.[1] Sometimes a solvent screen is necessary to find the optimal conditions.
-
Consider Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and sometimes improve yields by minimizing the formation of side products that can occur with prolonged heating.[12]
III. Frequently Asked Questions (FAQs)
Q: Is it always necessary to protect the hydroxyl group on the pyridine ring?
A: Not always, but it is highly recommended, especially if you are experiencing issues with yield or purity. The acidic proton of the phenol can interfere with the basic conditions required for the Suzuki coupling.[4] If you are using a mild base and your reaction is proceeding cleanly, protection may not be necessary. However, for more robust and reproducible results, protection is a good strategy.
Q: What are the best protecting groups for the phenol and aldehyde functionalities?
A:
-
For the Phenol:
-
Methyl Ether (Me): Easy to install (e.g., with methyl iodide and a base), but deprotection can be harsh (e.g., with BBr₃).
-
Benzyl Ether (Bn): Installed with benzyl bromide and a base, and can be removed under mild conditions via hydrogenolysis (H₂, Pd/C).[4]
-
Silyl Ethers (e.g., TBDMS, TIPS): Offer a range of stabilities and are generally removed with fluoride sources (e.g., TBAF), which is a mild method.[6][13]
-
-
For the Aldehyde:
Q: Can I perform other types of coupling reactions with 4-(5-hydroxypyridin-2-yl)benzaldehyde?
A: Yes, other cross-coupling reactions are possible, though they may present their own set of challenges.
-
Buchwald-Hartwig Amination: This reaction could be used to couple an amine to an appropriately functionalized version of the molecule (e.g., where the benzaldehyde is replaced with a halide). The presence of the free hydroxyl group could again be problematic, and protection would be advisable.[14]
-
Stille Coupling: This involves the use of organotin reagents and is known for its tolerance of a wide variety of functional groups.[1]
The principles of minimizing side reactions through functional group protection and optimization of reaction conditions will apply to these reactions as well.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protected Hydroxyl Group
This protocol assumes the hydroxyl group has been protected, for example, as a methyl ether.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(5-methoxy-pyridin-2-yl)benzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Multiple Byproducts | Lack of chemoselectivity, suboptimal conditions | Protect hydroxyl/aldehyde groups, optimize base and ligand, ensure rigorous degassing. |
| Significant Homocoupling | Presence of oxygen, catalyst issues | Improve degassing, use a Pd(0) source, control stoichiometry, optimize temperature. |
| Sluggish/Incomplete Reaction | Catalyst deactivation, poor reagent quality | Verify reagent purity, increase catalyst loading, screen solvents, consider microwave heating. |
V. Visualizing Reaction Pathways
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low-yield coupling reactions.
VI. References
-
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
-
BenchChem. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Buchwald–Hartwig amination.
-
Oxford Learning Link. Appendix 6: Protecting groups.
-
Sultan Qaboos University. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
-
Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol.
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a.
-
The Myers Group, Harvard University. The Suzuki Reaction.
-
BOC Sciences. (2023). Applications of Suzuki Coupling Reaction.
Sources
- 1. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
storage conditions to maintain stability of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Technical Support Center: 4-(5-Hydroxypyridin-2-yl)benzaldehyde
A Guide to Maintaining Chemical Integrity and Experimental Reproducibility
This guide provides researchers, scientists, and drug development professionals with essential technical information for the proper storage and handling of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. Adherence to these protocols is critical for maintaining the compound's stability, ensuring the validity of experimental results, and preventing costly troubleshooting.
The molecular structure of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, which incorporates both a benzaldehyde and a 5-hydroxypyridine moiety, presents specific stability challenges.[1] The aldehyde group is susceptible to oxidation, while the hydroxypyridine ring can also undergo oxidative degradation.[2][3][4] This dual sensitivity necessitates careful handling to prevent the formation of impurities that could compromise downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-(5-Hydroxypyridin-2-yl)benzaldehyde?
For long-term stability, the solid compound should be stored at a recommended temperature, typically specified on the product label or Safety Data Sheet (SDS), often in a freezer (-20°C to -80°C). It is crucial to store it in a tightly sealed container under an inert gas atmosphere, such as argon or nitrogen.[5] This practice minimizes exposure to atmospheric oxygen and moisture, which are the primary drivers of degradation for both the aldehyde and hydroxypyridine functional groups.[3][6]
Q2: How does the compound's structure influence its stability?
The compound's reactivity is governed by two key functional groups:
-
Aldehyde Group: Aromatic aldehydes can readily oxidize to the corresponding carboxylic acid (in this case, 4-(5-hydroxypyridin-2-yl)benzoic acid) upon exposure to air.[3][4] This process can be accelerated by light and trace metal impurities.
-
5-Hydroxypyridine Group: The phenolic nature of the hydroxypyridine ring makes it susceptible to one-electron oxidation, which can lead to the formation of colored byproducts.[2] The reactivity of this group is also pH-dependent.[2]
Q3: Is this compound sensitive to light?
Yes. Similar to other benzaldehyde and phenolic derivatives, prolonged exposure to light, particularly UV light, should be avoided.[5] Photochemical reactions can catalyze oxidation and other degradation pathways. It is recommended to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: Can I prepare a stock solution for regular use? If so, what are the best practices?
Yes, preparing stock solutions is a standard practice. However, stability in solution is lower than in the solid state.
-
Solvent Choice: Use dry, high-purity solvents. Anhydrous DMSO or DMF are common choices for creating concentrated stock solutions. Ensure the solvent is appropriate for your downstream experimental system.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C. This minimizes the number of freeze-thaw cycles the main stock solution is subjected to, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: Before sealing and freezing, it is best practice to flush the headspace of the vial with an inert gas like argon or nitrogen.
Q5: What are the visual signs of compound degradation?
A pure sample of 4-(5-Hydroxypyridin-2-yl)benzaldehyde should be a solid. Any significant change in color (e.g., turning yellow or brown) or a change in physical state (e.g., becoming sticky or oily) suggests that degradation has occurred.[3] If you observe these changes, it is highly recommended to verify the compound's purity by an analytical method like NMR or LC-MS before use.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Compound degradation leading to lower effective concentration and the presence of interfering impurities. | 1. Verify the purity of the compound using a fresh sample from the stock container via LC-MS or ¹H NMR. 2. If degradation is confirmed, discard the old material and use a new, properly stored vial. 3. Review your handling protocol; ensure aliquots are used to prevent contamination and degradation of the main stock. |
| The solid compound has changed color from its original appearance. | Oxidation of the aldehyde or hydroxypyridine moiety. This is often due to improper storage, such as a faulty container seal or lack of an inert atmosphere.[3] | 1. The material is likely compromised. It is safest to discard it and procure a fresh batch. 2. Re-evaluate your storage setup. Ensure containers are airtight and that an inert gas blanket is used for long-term storage. |
| Low yield in a reaction where the compound is a starting material. | The aldehyde functional group has oxidized to a non-reactive carboxylic acid, reducing the amount of active starting material. | 1. Confirm the presence of the aldehyde proton (typically ~9.8-10.1 ppm) via ¹H NMR.[1] 2. Purify the material by recrystallization or chromatography if possible, though using a fresh sample is preferable. 3. For future reactions, use a freshly opened vial or a sample that has been rigorously stored under inert gas. |
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Physical Form | Solid | Maximizes stability compared to solutions. |
| Temperature | -20°C to -80°C | Slows the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and hydroxypyridine groups.[5] |
| Light | Protect from Light (Amber Vial) | Avoids light-catalyzed degradation.[5] |
| Container | Tightly Sealed, Airtight Vial | Prevents exposure to atmospheric moisture and oxygen.[7] |
Experimental Protocol: Aliquoting for Optimal Stability
This protocol minimizes the risk of contaminating and degrading the primary stock of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
-
Preparation: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), allow the main container of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Quickly weigh the desired amount of solid for your stock solution or individual experiments.
-
Aliquoting: If preparing multiple aliquots, pre-weigh the required amount into several small, amber glass vials.
-
Inerting: Flush the headspace of each vial (both the main stock and the new aliquots) with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap with parafilm.
-
Storage: Promptly return the main stock container and the new aliquots to the appropriate freezer temperature (-20°C or below).
-
Labeling: Clearly label all aliquots with the compound name, concentration (if in solution), date, and your initials.
Logical Workflow for Compound Handling
The following diagram illustrates the decision-making process for handling and storing 4-(5-Hydroxypyridin-2-yl)benzaldehyde to ensure its stability.
Caption: Decision workflow for handling 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-(5-Hydroxy-2-pyridinyl)benzaldehyde.
- Naik, D. B., & Moorthy, P. N. (1992). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 511-519.
- AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 3-Pyridin-4-yl-benzaldehyde.
- Qin, T., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 146(36), 24257–24264.
- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Hydroxybenzaldehyde.
- Fisher Scientific. (2014, September 26). Safety Data Sheet: 4-Pyrimidin-2-ylbenzaldehyde.
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- Techno PharmChem. (n.d.). Benzaldehyde.
- Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157–172.
- Bio-Lab Ltd. (n.d.). Material Safety Data Sheet: Benzaldehyde pure.
- Labkem. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
- Zamora, R., et al. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food Chemistry, 333, 127100.
- Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
- Benchchem. (n.d.). 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2541-2549.
- Fisher Scientific. (2005, October 11). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 4-(5-Hydroxy-2-pyridinyl)benzaldehyde AldrichCPR.
- Alvarez-Idaboy, J. R., et al. (2020). Reinvestigation of the Deceptively Simple Reaction of Toluene with OH and the Fate of the Benzyl Radical: The “Hidden” Routes to Cresols and Benzaldehyde. The Journal of Physical Chemistry A, 124(27), 5659–5668.
- Wikipedia. (n.d.). Benzaldehyde.
- Fouda, A. S., et al. (2009). Benzaldehyde, 2-Hydroxybenzoyl Hydrazone Derivatives as Inhibitors of the Corrosion of Aluminium in Hydrochloric Acid. Chemical and Biochemical Engineering Quarterly, 23(3), 337-346.
- Özkara, H., et al. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5732.
- Avcı, D., et al. (2018). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1157, 45-58.
- Royal Society of Chemistry. (n.d.). Supporting Information for: Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of 2-(Aryloxy)pyridines with Aldehydes.
Sources
Technical Support Center: Temperature Optimization for 4-(5-Hydroxypyridin-2-yl)benzaldehyde Condensation
The following Technical Support Guide is designed for researchers and process chemists working with 4-(5-Hydroxypyridin-2-yl)benzaldehyde . This guide addresses the specific thermodynamic and kinetic challenges posed by the 5-hydroxypyridine moiety during condensation reactions (e.g., Knoevenagel, Schiff base formation).
Topic: Thermal Optimization & Reaction Engineering Molecule: 4-(5-Hydroxypyridin-2-yl)benzaldehyde (CAS: Variable/Generic Structure Ref) Applicable Reactions: Knoevenagel Condensation, Schiff Base Formation, Aldol Condensation.
Core Technical Analysis: The Thermal Landscape
Optimizing temperature for this substrate is not merely about increasing reaction rate; it is a balancing act between solubility , zwitterionic equilibrium , and oxidative stability .
The Substrate Challenge
The 4-(5-Hydroxypyridin-2-yl)benzaldehyde molecule possesses a "push-pull" electronic structure.
-
The Problem: The 5-hydroxyl group on the pyridine ring introduces phenolic character (pKa ~8.5) and potential zwitterionic behavior (proton transfer to the pyridine nitrogen). This leads to high lattice energy and poor solubility in standard non-polar solvents (DCM, Toluene) at low temperatures.
-
The Temperature Trap: While high temperatures (
) resolve solubility issues, they accelerate the oxidation of the electron-rich hydroxypyridine ring to quinoid-like byproducts (often observed as "tarring" or dark mixtures).
The Optimization Zones
| Temperature Zone | Kinetic Behavior | Risk Profile | Recommended Application |
| Low ( | Rate-limited by solubility. Heterogeneous reaction.[1] | Low degradation. Incomplete conversion. | Uncatalyzed precipitations; highly reactive amines. |
| Optimal ( | Homogeneous solution in EtOH/MeCN. Ideal Arrhenius range. | Minimal. Standard reflux zone. | Standard Schiff base/Knoevenagel protocols. |
| Critical ( | Rapid kinetics. Solvent reflux (Toluene/DMF). | High. Pyridine oxidation; Aldehyde disproportionation (Cannizzaro). | Sterically hindered substrates only. Requires inert gas. |
Troubleshooting Guide (Q&A Format)
Issue 1: "The reaction mixture turns black/dark brown rapidly upon heating."
Diagnosis: Thermal Oxidation of the Hydroxypyridine Moiety. The electron-rich 5-hydroxypyridine ring is susceptible to oxidation at high temperatures, especially in the presence of air. This forms complex polymeric quinoids.
Corrective Protocol:
-
Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to heating.
-
Lower Temperature: Reduce reaction temperature by
. If using DMF/DMSO ( ), switch to n-Butanol ( ) or Ethanol ( ). -
Add Antioxidant: For high-temperature forcing conditions (
), add 1-2 mol% BHT (Butylated hydroxytoluene) to scavenge radicals.
Issue 2: "The starting material won't dissolve, even at reflux."
Diagnosis: High Lattice Energy / Zwitterionic Aggregation. The molecule is likely forming intermolecular H-bonds or zwitterionic salts that resist solvation.
Corrective Protocol:
-
Solvent Switch: Move from non-polar (Toluene) to dipolar aprotic (DMF, DMSO) or protic (Ethanol, Acetic Acid).
-
The "Hot-Drop" Method: Dissolve the aldehyde in a minimum volume of hot DMSO (
) and add this concentrated solution dropwise to the main reaction vessel containing the nucleophile at reflux. -
Disrupt Zwitterions: If the reaction tolerates it, add a catalytic amount of weak acid (Acetic acid) to protonate the pyridine nitrogen fully, or a base (TEA) to deprotonate the hydroxyl, breaking the zwitterionic network.
Issue 3: "Yield is low despite high temperature; TLC shows multiple spots."
Diagnosis: Competitive Cannizzaro Reaction or Polymerization. At high T, the aldehyde group can undergo disproportionation (Cannizzaro) if base is present, or the hydroxypyridine can polymerize.
Corrective Protocol:
-
Dean-Stark Trap: Instead of simply heating, drive the equilibrium by removing water. Use Toluene/Benzene at reflux with a Dean-Stark apparatus. This allows the reaction to proceed at a lower effective energy barrier by shifting equilibrium.
-
Catalyst Modulation: If using Piperidine/Acetic Acid, reduce the loading. High catalyst loading at high T promotes side reactions.
Step-by-Step Optimization Workflow
Follow this logic gate to determine the precise temperature for your specific condensation partner.
Phase A: Solubility Screen (The "Clear Point")
-
Place 50 mg of aldehyde in 1 mL of chosen solvent.
-
Heat in
increments. -
Record the Clear Point (CP) temperature where the solution becomes homogeneous.
-
Rule: Your reaction temperature must be
.
-
Phase B: Kinetic Trial
-
Set reactor to
. -
Add nucleophile (1.1 eq) and catalyst.
-
Monitor by TLC/LCMS at t=1h.
-
If conversion < 10%: Increase T by
. -
If impurities > 5%: Decrease T by
and extend time.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing reaction temperature based on observed experimental feedback.
Caption: Logic flow for optimizing temperature parameters, balancing solubility (Clear Point) against degradation risks.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for this condensation? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy of the condensation step. However, the 5-hydroxypyridine moiety absorbs microwave energy efficiently (polar).
-
Protocol: Use "Power Control" mode, not just "Temperature Control". Limit power to avoid hot spots that cause localized charring. Start at
/ 50W.
Q: Why does the literature suggest refluxing in Ethanol, but my reaction fails there? A: Literature protocols often assume "ideal" stirring and purity. If your aldehyde has aged, the surface may be oxidized, reducing solubility.
-
Fix: Sonicate the aldehyde in ethanol for 10 minutes before heating. If it remains insoluble, "spike" the ethanol with 10% DMF to boost solubility without requiring higher temperatures.
Q: Does the melting point of the product affect the reaction temperature? A: Indirectly. If the product (Schiff base) has a high melting point and low solubility, it may precipitate out of the boiling solvent. This is actually beneficial (Le Chatelier’s principle), as it drives the equilibrium forward and protects the product from thermal degradation. Do not increase temperature to re-dissolve the product; simply filter it hot.
References
-
BenchChem. (n.d.). 4-(5-Hydroxypyridin-2-yl)benzaldehyde | Research Chemical. Retrieved from
- Context: Validates the substrate as a commercial building block for Schiff base ligands and APIs.
-
Maes, B. U. W., et al. (2002). Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones... Tetrahedron. Retrieved from
- Context: Discusses the reactivity and stability of aryl-hydroxypyridine/pyridazine systems under condens
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General Reference for Knoevenagel/Schiff Base Mechanisms). Context: Mechanistic grounding for the acid/base catalyzed condensation steps described in the troubleshooting section.
-
Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.[2][3][4] Retrieved from
-
Context: Standard protocols for catalyst choice and temperature management in aldehyde condensations.[5]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0371615B1 - High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for Maximizing 4-(5-Hydroxypyridin-2-yl)benzaldehyde Reactivity
Welcome to the technical support center for optimizing reactions involving 4-(5-Hydroxypyridin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to maximize the reactivity of this versatile building block. The inherent functionalities of this molecule—a reactive aldehyde, a phenolic hydroxyl group, and a pyridine ring—present unique challenges and opportunities in solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with 4-(5-Hydroxypyridin-2-yl)benzaldehyde?
A1: The selection of an appropriate solvent is paramount and should be guided by three main factors:
-
Reactant and Reagent Solubility: Ensure all components are sufficiently soluble to allow for a homogenous reaction mixture.
-
Reaction Type: The nature of the reaction (e.g., nucleophilic addition, condensation) will heavily influence the ideal solvent properties.
-
Modulation of Reactivity: The solvent can significantly impact the rate and outcome of the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
Q2: How does the dual functionality of the hydroxypyridine and benzaldehyde moieties influence solvent choice?
A2: The 4-(5-Hydroxypyridin-2-yl)benzaldehyde molecule possesses both a hydrogen-bond donating/accepting hydroxypyridine group and a highly reactive aldehyde group.[1] This duality means the solvent can interact with different parts of the molecule. For instance, protic solvents can hydrogen-bond with the hydroxyl and pyridine nitrogen, potentially altering their reactivity. The aldehyde group's reactivity is sensitive to the solvent's polarity, which can affect the electrophilicity of the carbonyl carbon.
Q3: Can 4-(5-Hydroxypyridin-2-yl)benzaldehyde exist in different tautomeric forms? How does this affect solvent selection?
A3: Yes, the 5-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The position of this equilibrium can be influenced by the solvent.[2][3] Polar, protic solvents like water can stabilize the zwitterionic form of the pyridone tautomer, while more hydrophobic environments favor the enol (hydroxypyridine) form.[2][3] This is a critical consideration as the electronic properties of the two tautomers differ, which can impact the reactivity of the connected benzaldehyde group.
Troubleshooting Guides
Issue 1: Low Reaction Yield in a Condensation Reaction (e.g., Aldol or Knoevenagel)
Possible Cause: Inappropriate solvent polarity or proticity leading to poor enolate/nucleophile formation or side reactions.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: For many condensation reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile (CH3CN) are often preferred.[4] These solvents can dissolve the reactants and any ionic intermediates without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Consider Solvent Proticity: Protic solvents (e.g., ethanol, water) can sometimes hinder condensation reactions by solvating the base catalyst or the enolate intermediate through hydrogen bonding, reducing their effectiveness.[5] However, for some specific base-catalyzed condensations, alcoholic solvents might be suitable.[5]
-
Experiment with a Range of Solvents: If the initial choice is not effective, screen a selection of solvents with varying polarities and proticities.
Issue 2: Slow Reaction Rate in a Nucleophilic Addition
Possible Cause: The solvent may be stabilizing the ground state of the reactants more than the transition state, increasing the activation energy.
Troubleshooting Steps:
-
Switch to a Less Stabilizing Solvent: For reactions involving charged nucleophiles, polar protic solvents can form a tight solvent shell around the nucleophile, decreasing its reactivity. Switching to a polar aprotic solvent can "free" the nucleophile, leading to a faster reaction.
-
Assess Solvent Polarity Effects: The effect of solvent polarity on the reaction rate depends on the nature of the nucleophile and the transition state. If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction. Conversely, if the reactants are more polar, a less polar solvent may be beneficial.[6]
-
Consider Catalysis: In some cases, the reaction may require an acid or base catalyst to proceed at a reasonable rate. The choice of solvent should be compatible with the chosen catalyst.[7]
Issue 3: Formation of Unwanted Side-Products
Possible Cause: The solvent may be promoting an alternative reaction pathway or participating in the reaction.
Troubleshooting Steps:
-
Investigate Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. For example, alcoholic solvents can sometimes participate in transacetalization reactions with aldehydes.
-
Control Tautomerism: If side products are arising from the reactivity of a specific tautomer, try a solvent that favors the desired tautomeric form. As mentioned, less polar solvents will generally favor the hydroxypyridine form.
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions. The solvent's freezing point will be a limiting factor here.
Experimental Protocols & Data
Protocol 1: General Solvent Screening for a Condensation Reaction
This protocol outlines a general procedure for screening solvents for a model condensation reaction between 4-(5-Hydroxypyridin-2-yl)benzaldehyde and an active methylene compound.
Step-by-Step Methodology:
-
To four separate, dry reaction vials, add 4-(5-Hydroxypyridin-2-yl)benzaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents).
-
To each vial, add a different solvent to be tested (e.g., Toluene, THF, Acetonitrile, DMF) to achieve a consistent concentration (e.g., 0.1 M).
-
Add the base catalyst (e.g., piperidine, 0.1 equivalents) to each vial.
-
Seal the vials and stir the reactions at a set temperature (e.g., 80 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Compare the conversion to the desired product across the different solvents to identify the optimal choice.
Data Presentation: Solvent Properties and Their Potential Impact
The following table summarizes the properties of common solvents and their likely effects on reactions involving 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
| Solvent | Dielectric Constant (ε) | Type | Potential Effects on Reactivity |
| Toluene | 2.4 | Non-polar | Favors the hydroxypyridine tautomer; good for removing water azeotropically in condensation reactions. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Can favor the formation of β-hydroxyl carbonyl compounds in aldol condensations.[5] |
| Acetonitrile | 37.5 | Polar Aprotic | Good for dissolving polar reactants; can accelerate reactions with charged nucleophiles. |
| Dimethylformamide (DMF) | 38 | Polar Aprotic | Highly polar, good for dissolving a wide range of compounds; often used in condensation reactions.[4] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Highly polar, can accelerate reactions by effectively solvating cations.[5] |
| Ethanol | 24.3 | Polar Protic | Can act as a hydrogen-bond donor, potentially slowing reactions with anionic nucleophiles.[5] |
| Water | 78.5 | Polar Protic | May promote the pyridone tautomer; can be a suitable solvent for certain green chemistry applications.[2][8] |
Note: Dielectric constants are approximate values and can vary with temperature.[9]
Visualizing Solvent Selection Logic
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system.
Caption: A workflow for solvent selection based on reaction type.
References
-
ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). ACS Omega. Retrieved from [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Polarity of Solvents. (n.d.). Retrieved from [Link]
-
Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.). Retrieved from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. Retrieved from [Link]
-
Chemistry Aldol Condensation. (n.d.). Sathee Jee. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. Retrieved from [Link]
-
Understanding the Aldol Condensation: From Reactants to Products. (2025, August 21). Orango. Retrieved from [Link]
-
Complete the following reactions: a) [Diagram of a pyridine derivative w.. - Filo. (2026, February 8). Filo. Retrieved from [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. (n.d.). Sultan Qaboos University. Retrieved from [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). Molecules. Retrieved from [Link]
-
Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. (2026, January 1). MDPI. Retrieved from [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022, September 30). YouTube. Retrieved from [Link]
-
Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-Benzaldehyde and 2-Hydroxynaphthaldehyde With 2-Aminopyridene and 2-Aminopyrazine. (n.d.). Academia.edu. Retrieved from [Link]
-
Ch 8 : Solvent Effects. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]
-
Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. (n.d.). ACS Publications. Retrieved from [Link]
-
Overview of Nucleophilic Addition of Solvents: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, February 23). MCAT Content. Retrieved from [Link]
-
Synthesis of 4-Aryl-5-hydroxy- and 5-Aryl-4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 4Aryl5-hydroxy- and 5Aryl4-hydroxypyridazin-3(2H)-ones and Their Use in the Preparation of 4,5-Diarylpyridazin-3(2H)-ones and Hitherto Unknown Isochromeno[3,4-d]pyridazinediones. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. (n.d.). DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
19: Aldehydes and Ketones- Nucleophilic Addition Reactions. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024, June 30). OICC Press. Retrieved from [Link]
-
The reaction of 4-hydroxyquinolines with benzaldehyde in the presence of piperidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024, July 11). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
-
Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. (2021, January 29). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. 4-(5-Hydroxypyridin-2-yl)benzaldehyde|Research Chemical [benchchem.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Hygroscopic Challenges with 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Case ID: HYGRO-PYR-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Compound: 4-(5-Hydroxypyridin-2-yl)benzaldehyde CAS: 1352319-02-0 (Generic/Analogous Reference)[1][2]
Executive Summary
You are encountering handling difficulties with 4-(5-Hydroxypyridin-2-yl)benzaldehyde , a critical biaryl intermediate featuring a hydrogen-bond donating hydroxyl group on the pyridine ring and a reactive electrophilic aldehyde on the phenyl ring.[1][2]
The Root Cause: This molecule is inherently hygroscopic .[2] The 5-hydroxypyridine moiety acts as a dipole anchor, aggressively sequestering atmospheric moisture.[2] Simultaneously, the aldehyde function is prone to reversible hydration, forming a gem-diol (hydrate) species.[2] This duality leads to:
-
Stoichiometric Errors: "Wet" mass leads to undercharging of the limiting reagent.[2]
-
Physical Instability: Formation of gums or sticky solids that are difficult to weigh.[2]
-
Reactivity Dampening: Water poisons water-sensitive catalysts (e.g., Pd(0) in Suzuki couplings) or hydrolyzes imine intermediates.[1][2]
This guide provides a self-validating system to diagnose, remediate, and prevent these issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My solid has turned into a sticky gum or clumped powder. Is it degraded?
A: Likely not degraded, but hydrated .[2] The hydroxypyridine nitrogen and hydroxyl group form a hydrogen-bonding network with water.[1][2] This lowers the glass transition temperature of the solid, causing "gumming."[2]
-
Test: Run a proton NMR (
H-NMR) in DMSO- . -
Look for: A sharp singlet for the aldehyde proton (
ppm).[2] If you see a small broad singlet around 5-6 ppm (gem-diol OH) or a diminished aldehyde integration (< 1.0H relative to aromatic signals), you have significant hydration.[1][2] -
Action: Do not discard. Proceed to Protocol B (Azeotropic Drying) .
Q2: I dried the compound in a vacuum oven at 60°C, but it turned dark. Why?
A: You likely triggered oxidative decomposition or Cannizzaro-type disproportionation .[1][2] Aldehydes are sensitive to heat and oxygen.[2] Heating a wet aldehyde in a standard vacuum oven (which may have residual air leak rates) accelerates oxidation to the carboxylic acid (4-(5-hydroxypyridin-2-yl)benzoic acid), which is often darker/brown.[1][2]
-
Correction: Avoid heat >40°C. Use Protocol C (Chemical Desiccation) or strict inert atmosphere drying.[1][2]
Q3: My Suzuki coupling yields are inconsistent (30% - 80%). Could this be the water?
A: Yes. If you weigh 100 mg of material that is 15% water by weight, you are only adding 85 mg of reactant.[2] Furthermore, water can hydrolyze the boronic acid ester (if using pinacol esters) or deactivate the catalyst system if using sensitive ligands.
-
Solution: Determine the Effective Molecular Weight (EMW) via qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) before setting up the reaction.[2]
Part 2: Remediation Protocols
Protocol A: Quantitative Water Assessment (qNMR)
Use this to calculate the exact amount of "wet" solid needed for your reaction.[1]
-
Weigh approx. 10 mg of the sample (
) into a vial. -
Add approx. 10 mg of Maleic Acid (Internal Standard,
) with known purity ( ). -
Dissolve in DMSO-
.[1][2] -
Integrate the aldehyde peak (
, 1H) and the vinylic protons of maleic acid ( , 2H). -
Calculate purity (
): [1] -
Adjust: If purity is 85%, weigh
mg to get 100 mg of active compound.[2]
Protocol B: Azeotropic Drying (The "Gold Standard")
Best for recovering free-flowing powder from gummy hydrates without thermal damage.[1][2]
-
Dissolve: Dissolve the gummy solid in Anhydrous Toluene (or Benzene if permitted). The hydroxypyridine might require a small amount of THF to solubilize fully.[2]
-
Evaporate: Use a rotary evaporator. Toluene forms a low-boiling azeotrope with water (85°C at atm, much lower under vacuum), "carrying" the water away.[2]
-
Repeat: Perform this "dissolve-strip" cycle 3 times.
-
Final Dry: Place the flask under high vacuum (< 1 mbar) for 4 hours at ambient temperature.
-
Result: The solid should return to a defined powder form.
Protocol C: Chemical Desiccation (In-Solution)
Use this if you are immediately using the compound in a reaction.[1][2]
-
Dissolve the compound in the reaction solvent (e.g., DMF, DCM).[2]
-
Add Activated 4Å Molecular Sieves (powdered or beads).
-
Note: Do not use acidic drying agents (Silica) or basic ones (
) for long periods, as they may catalyze aldol condensation.[2]
-
-
Stand: Let sit under Argon for 2-4 hours.
-
Filter: Cannula-filter the supernatant directly into your reaction vessel.
Part 3: Decision Logic & Workflow
The following diagram outlines the decision process for handling the compound based on its physical state.
Figure 1: Decision tree for assessing and remediating moisture content in 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Part 4: Data & Specifications
Table 1: Solvent Compatibility & Drying Agents
| Solvent | Solubility of Compound | Recommended Drying Agent | Notes |
| Dichloromethane (DCM) | Moderate | Good for extraction; evaporate quickly to avoid hydration.[1][2] | |
| Tetrahydrofuran (THF) | Good | 4Å Molecular Sieves | Best for storage. Stabilizes the solution.[2] |
| Methanol/Ethanol | High | Avoid | Aldehydes form hemiacetals rapidly in alcohols.[2] |
| Toluene | Low (Hot: Mod) | Azeotropic Distillation | Best for drying. Removes water efficiently.[2] |
Table 2: Storage Conditions
| Parameter | Specification | Reason |
| Temperature | 2°C to 8°C | Retards oxidative degradation.[1][2] |
| Atmosphere | Argon or Nitrogen | Prevents moisture uptake and oxidation.[2] |
| Container | Amber Glass Vials | Blocks UV light (pyridines can be photo-active).[1][2] |
| Seal | Parafilm over Cap | Secondary barrier against humidity.[2] |
References
-
BenchChem. Technical Support Center: Anhydrous Pyridine Synthesis & Handling.[2] (Accessed 2025).[2][3][4] Link[1]
-
Sigma-Aldrich. Product Specification: 4-(5-Hydroxy-2-pyridinyl)benzaldehyde.[1][2] (Accessed 2025).[2][3][4] Link
-
ScienceMadness. Discussion: Drying Aldehydes Properly - Protocols for Thermal Sensitive Compounds. (2020).[2][5] Link
-
University of Rochester. Laboratory Techniques: Handling Hygroscopic Reagents & Storage. (2018).[2][5][6] Link
-
MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones (Pyridone Tautomerism). (2023).[2] Link[1]
Sources
- 1. 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid (CAS NO:1352319-02-8) | 1-(3-chloropyridin-2-yl)-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxylic acid Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. 4-(5-Hydroxy-2-pyridinyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - Drying Aldehydes properly - How to do it? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Characterization of 4-(5-Hydroxypyridin-2-yl)benzaldehyde and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, a versatile building block in medicinal chemistry and drug discovery.[1] We will explore the predicted spectral data of this compound, compare it with structurally related alternatives to understand the influence of different functional groups on proton chemical shifts, and provide a detailed, field-proven protocol for acquiring high-quality ¹H NMR spectra.
Core Analysis: Predicted ¹H NMR Spectrum of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
The aldehydic proton is anticipated to be the most downfield signal, appearing as a sharp singlet in the range of 9.8 to 10.1 ppm due to the strong deshielding effect of the carbonyl group.[1] The aromatic protons on both the benzaldehyde and hydroxypyridine rings are expected to resonate in the complex region between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling constants are crucial for assigning each proton to its specific position. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.[1]
Predicted ¹H NMR Data for 4-(5-Hydroxypyridin-2-yl)benzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.8 - 10.1 | s (singlet) |
| Aromatic-H (Benzaldehyde & Pyridine rings) | 7.0 - 8.5 | m (multiplet) |
| Hydroxyl-H | Variable (Broad) | br s (broad singlet) |
Comparative Analysis with Structural Analogues
To better understand the ¹H NMR spectrum of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, it is instructive to compare its predicted data with the experimental data of simpler, structurally related compounds. This comparison highlights the electronic effects of the key functional groups.
Comparison with Benzaldehyde
The ¹H NMR spectrum of unsubstituted benzaldehyde provides a baseline for the benzaldehyde portion of our target molecule. The aldehyde proton in benzaldehyde resonates around 10.0 ppm.[2] The aromatic protons appear between 7.5 and 8.0 ppm, with the ortho protons (adjacent to the aldehyde) being the most deshielded due to the electron-withdrawing nature of the carbonyl group.[2] When the 5-hydroxypyridin-2-yl group is introduced at the 4-position, we can anticipate a significant change in the chemical shifts of the benzaldehyde protons due to the electronic influence of this substituent.
Comparison with 4-Hydroxybenzaldehyde
In 4-hydroxybenzaldehyde, the hydroxyl group is a strong electron-donating group, which shields the aromatic protons, causing them to shift upfield compared to benzaldehyde. The aldehyde proton resonates at approximately 9.87 ppm, and the aromatic protons appear as two doublets around 7.81 and 6.96 ppm.[3] This provides insight into how an electron-donating group influences the benzaldehyde spin system.
Comparison with Substituted Pyridines
The ¹H NMR spectra of 2-hydroxypyridine and 4-hydroxypyridine show the characteristic chemical shifts for the pyridine ring protons. In 2-hydroxypyridine, the protons resonate at approximately 7.49, 7.41, 6.59, and 6.29 ppm.[4] For 4-hydroxypyridine, the signals are also in the aromatic region.[5] These values help in assigning the protons on the hydroxypyridine ring of our target molecule, which will be influenced by the presence of the 4-formylphenyl substituent.
Table of Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Compound | Aldehyde-H | Benzaldehyde Aromatic-H | Pyridine Aromatic-H | Hydroxyl-H |
| 4-(5-Hydroxypyridin-2-yl)benzaldehyde | ~9.8 - 10.1 (predicted) [1] | ~7.0 - 8.5 (predicted) [1] | ~7.0 - 8.5 (predicted) [1] | Variable (predicted) [1] |
| Benzaldehyde | ~10.0[2] | ~7.5 - 8.0[2] | N/A | N/A |
| 4-Hydroxybenzaldehyde | ~9.87[3] | ~7.81 (d), ~6.96 (d)[3] | N/A | ~5.83[3] |
| 2-Hydroxypyridine | N/A | N/A | ~6.29 - 7.49[4] | Broad |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution, reproducible ¹H NMR data. The following procedure is a self-validating system designed to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample into a clean, dry vial. The use of a sufficient quantity of material is crucial to overcome background signals from common contaminants.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must completely dissolve the sample and its residual proton signals should not overlap with signals of interest. DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the -OH proton signal.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Filtration:
-
Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is essential to remove any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.
-
-
Internal Standard:
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines and high resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay). For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Sample Preparation, Data Acquisition, and Processing.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the distinct proton environments in 4-(5-Hydroxypyridin-2-yl)benzaldehyde, which correspond to the different signals observed in the ¹H NMR spectrum.
Caption: Key Proton Environments in 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Conclusion
The ¹H NMR spectrum provides a powerful tool for the structural elucidation and purity assessment of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. By understanding the predicted chemical shifts and comparing them with those of simpler analogues, researchers can confidently interpret the spectral data. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reliable results, which are crucial in the fields of chemical research and drug development.
References
-
Supporting Information - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). Molbank, 2023(2), M1668. [Link]
-
BIOORGANIC & MEDICINAL CHEMISTRY LETTERS - ABCD Index. (n.d.). Retrieved March 7, 2026, from [Link]
-
Supporting Information Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity Experimental m - Beilstein Journals. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry, 32(5), 2489-2496. [Link]
-
1H NMR Spectra and Peak Assignment - Oregon State University. (n.d.). Retrieved March 7, 2026, from [Link]
-
Bioorganic & Medicinal Chemistry - Mendeley Data. (2019, August 18). Retrieved March 7, 2026, from [Link]
-
BIOORGANIC & MEDICINAL CHEMISTRY LETTERS - FIU Discovery. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30). Organic and Medicinal Chemistry International Journal, 1(1). [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Retrieved March 7, 2026, from [Link]
-
J Med Chem statement on Chemical Purity - Mestrelab Resources. (2014, November 12). Retrieved March 7, 2026, from [Link]
-
Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes - ResearchGate. (2018, July 4). Retrieved March 7, 2026, from [Link]
-
Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Benzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]
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- 5. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This guide presents a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantitative purity analysis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document provides detailed experimental protocols, comparative data, and workflow visualizations to facilitate the selection and implementation of a robust, stability-indicating HPLC method.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
4-(5-Hydroxypyridin-2-yl)benzaldehyde is a key building block in medicinal chemistry, featuring a benzaldehyde core linked to a 5-hydroxypyridine ring.[1] This molecular scaffold is instrumental in the synthesis of novel active pharmaceutical ingredients (APIs).[1] The purity of such an intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is crucial for its quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for purity analysis of a vast range of organic molecules.[2][3]
Part 1: Foundational Strategy - Initial Method Development
The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Characterization: 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This compound possesses both a weakly acidic hydroxyl group on the pyridine ring and a non-polar benzaldehyde moiety, giving it a moderate polarity. The pyridine nitrogen is basic (pKa of pyridine is ~5.2), and the hydroxyl group is phenolic (pKa ~10).[4] The molecule contains chromophores, specifically the benzaldehyde and hydroxypyridine rings, which allow for UV detection. The UV absorption spectrum of benzaldehydes typically shows strong absorption around 240-250 nm and weaker absorption around 280 nm.[5][6][7]
Column Selection Rationale: A Comparative Approach
The choice of the stationary phase is a critical decision in HPLC method development.[8] For compounds with mixed polarity like 4-(5-Hydroxypyridin-2-yl)benzaldehyde, several reversed-phase columns could be suitable.
-
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, separating compounds primarily based on hydrophobic interactions.[9][10] It is an excellent starting point for method development.
-
C8 (Octylsilane): Less retentive than C18, C8 columns can be advantageous for more hydrophobic molecules that might be too strongly retained on a C18 column, leading to long run times.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions with aromatic analytes.[10] This can be particularly useful for separating aromatic isomers or closely related aromatic compounds.[10]
For this study, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected for the initial method development due to its proven robustness in separating aromatic compounds.[11]
Mobile Phase and Detector Selection
The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component and a less polar organic modifier.[3]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths.
-
Aqueous Phase: A buffered aqueous phase is essential to control the ionization state of the analyte, which significantly impacts retention and peak shape.[3][12] Given the pKa of the pyridine nitrogen, a slightly acidic mobile phase (pH 3-4) will ensure it is protonated and behaves consistently.
-
Detector: A Photodiode Array (PDA) or UV detector is ideal. Based on the UV spectra of benzaldehyde and pyridine derivatives, a detection wavelength of 254 nm was chosen as a starting point, with the PDA detector monitoring a wider range to ensure all impurities are detected.[5][6][7][13][14][15]
Part 2: Comparative Method Optimization
A systematic approach was taken to optimize the initial method, focusing on mobile phase composition and gradient elution.
Visualizing the Method Development Workflow
Caption: Workflow for HPLC Method Development.
Mobile Phase pH and Buffer Comparison
The effect of mobile phase pH on the retention and peak shape of 4-(5-Hydroxypyridin-2-yl)benzaldehyde was investigated using a phosphate buffer.
| pH | Retention Time (min) | Tailing Factor | Observations |
| 2.5 | 8.2 | 1.1 | Good peak shape, stable retention. |
| 3.5 | 7.5 | 1.2 | Slightly earlier elution, acceptable peak shape. |
| 4.5 | 6.8 | 1.4 | Further decreased retention, increased tailing. |
Organic Modifier Comparison: Acetonitrile vs. Methanol
The choice of organic modifier can significantly alter selectivity.
| Organic Modifier | Retention Time (min) | Resolution (with impurity) | Observations |
| Acetonitrile | 8.2 | 2.5 | Sharper peaks, better overall resolution. |
| Methanol | 9.5 | 2.1 | Broader peaks, longer run time. |
Gradient Elution Optimization
An isocratic elution resulted in long run times for late-eluting impurities. Therefore, a gradient elution was developed to improve throughput and peak shape. The final optimized gradient is detailed in Part 4.
Part 3: Method Validation and Forced Degradation Studies
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[16][17][18][19][20]
Forced Degradation Analysis
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[21][22][23][24] The compound was subjected to various stress conditions to induce degradation.
Visualizing the Forced Degradation Workflow
Caption: Experimental Workflow for Forced Degradation Studies.
Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Resolution (Main Peak) |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | 12.5 | 2 | > 2.0 |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | 18.2 | 3 | > 2.0 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.9 | 1 | > 2.0 |
| Thermal (80°C, 48h) | 5.1 | 1 | > 2.0 |
| Photolytic (ICH Q1B) | 3.4 | 1 | > 2.0 |
The method successfully separated the main peak from all degradation products, demonstrating its stability-indicating capability.
Part 4: Final Optimized Method and Protocol
This section provides the detailed protocol for the validated, stability-indicating RP-HPLC method for the purity analysis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of 4-(5-Hydroxypyridin-2-yl)benzaldehyde and separate it from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(5-Hydroxypyridin-2-yl)benzaldehyde sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.[2]
Conclusion
This guide has detailed a systematic approach to developing a robust and stability-indicating RP-HPLC method for the purity analysis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. Through a comparative evaluation of columns and mobile phase conditions, an optimized method was established and subsequently validated according to ICH guidelines. The forced degradation studies confirmed the method's ability to separate the active ingredient from its degradation products, making it suitable for quality control and stability testing in a pharmaceutical development setting.
References
-
Column Selection for Reversed-Phase HPLC - LCGC International. Available at: [Link]
-
Choosing Right Column for Reverse Phase HPLC Separations - Agilent. Available at: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chromatography. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - pharmaerudition.org. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC - Moravek. Available at: [Link]
-
HPLC Column Selection Guide - Linklab. Available at: [Link]
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LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES - Canadian Science Publishing. Available at: [Link]
-
Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants - Waters. Available at: [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns - Agilent. Available at: [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]
-
THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. Available at: [Link]
-
High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX - Agilent. Available at: [Link]
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The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... - ResearchGate. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available at: [Link]
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Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. Available at: [Link]
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UV spectra of benzaldehyde, DCDBTSD and complexes of them and Br⁺ (I and II) at 90 °C in tetrahydrofuran … - ResearchGate. Available at: [Link]
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HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison - HELIX Chromatography. Available at: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
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Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Available at: [Link]
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A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Royal Society of Chemistry. Available at: [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples - Welch Materials. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. Available at: [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available at: [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]
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Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. Available at: [Link]
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- 24. sgs.com [sgs.com]
mass spectrometry fragmentation patterns of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Comparative Mass Spectrometry Profiling: Fragmentation Dynamics of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for structural elucidation requires more than just running a sample; it demands a deep understanding of gas-phase ion chemistry. 4-(5-Hydroxypyridin-2-yl)benzaldehyde (C₁₂H₉NO₂, exact mass 199.0633 g/mol ) is a privileged molecular scaffold widely utilized in medicinal chemistry as a building block for Schiff base ligands and active pharmaceutical ingredients targeting kinases[1].
This guide objectively compares the performance of leading MS platforms—High-Resolution Electrospray Ionization (ESI-HRMS), Triple Quadrupole (ESI-QqQ), and Gas Chromatography-Electron Ionization (GC-EI-MS)—for analyzing this compound. By mapping the causality behind its fragmentation patterns, we establish self-validating analytical protocols that ensure absolute data integrity.
Mechanistic Profiling: The Causality of Fragmentation
To accurately interpret the mass spectra of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, we must first deconstruct the distinct charge-directed and radical-driven pathways dictated by its two functional moieties.
-
The Benzaldehyde Core: Under hard ionization (EI), aromatic aldehydes are highly susceptible to
-cleavage and inductive cleavage[2]. This results in the characteristic loss of a hydrogen radical to form an intense [M-1]⁺ peak at m/z 198, or the loss of a formyl radical (•CHO)[3]. Additionally, inductive cleavage drives the expulsion of carbon monoxide (CO, -28 Da), a highly stable neutral loss[3]. -
The Hydroxypyridine Ring: Under soft ionization (ESI+), protonation occurs preferentially at the basic pyridine nitrogen or the hydroxyl oxygen. Collision-induced dissociation (CID) of the [M+H]⁺ precursor (m/z 200.0706) triggers the elimination of water (-18 Da) or a hydroxyl radical[4]. Deeper fragmentation of the pyridine ring classically results in the expulsion of hydrogen cyanide (HCN, -27 Da), a diagnostic marker for nitrogen-containing heterocycles.
Fig 1. ESI+ CID pathways of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Comparative Platform Analysis
Different MS architectures yield vastly different structural insights. Table 1 objectively compares the performance of three standard platforms for the characterization of this compound.
Table 1: Performance Comparison & Quantitative Diagnostic Data
| MS Platform | Ionization Mechanism | Key Diagnostic Ions (m/z) | Mass Accuracy | Optimal Use Case |
| GC-EI-MS | Hard (70 eV), Radical Cation ([M]⁺•) | 199 (M⁺•), 198 (-H•), 171 (-CO) | Nominal (~0.1 Da) | Library matching, structural fingerprinting, and isomer differentiation. |
| ESI-QqQ | Soft, Even-Electron ([M+H]⁺) | 200 (M+H), 182 (-H₂O), 172 (-CO) | Nominal (~0.1 Da) | High-sensitivity targeted quantitation (MRM) in biological matrices. |
| ESI-HRMS | Soft, Even-Electron ([M+H]⁺) | 200.0706, 182.0600, 172.0757 | High (< 3 ppm) | Definitive structural elucidation and exact mechanism mapping. |
Data Interpretation Note: ESI platforms generate even-electron ions, meaning the loss of CO from the protonated molecule yields m/z 172. In contrast, EI generates an odd-electron radical cation, where the loss of CO yields m/z 171. Understanding this parity difference is critical for cross-platform validation.
Self-Validating Experimental Protocols
To ensure data trustworthiness, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for analyzing 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Protocol A: High-Resolution ESI-MS/MS (Orbitrap/Q-TOF)
Causality Focus: Maximizing ionization efficiency and mass accuracy.
-
Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring the basic pyridine nitrogen is fully protonated in solution, which exponentially increases the ESI+ yield.
-
-
Internal Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run.
-
Validation: This ensures real-time correction of mass drift, guaranteeing sub-ppm accuracy to definitively distinguish between isobaric losses (e.g., ensuring the -28 Da loss is exactly CO and not C₂H₄).
-
-
Fragmentation (HCD): Apply a normalized collision energy (NCE) sweep from 20 to 40 eV.
-
Causality: Lower energies (20 eV) favor the facile loss of water from the hydroxyl group, while higher energies (40 eV) are required to shatter the stable aromatic pyridine ring and expel HCN.
-
Fig 2. Self-validating ESI-HRMS analytical workflow for structural elucidation.
Protocol B: GC-EI-MS
Causality Focus: Preventing thermal degradation while ensuring reproducible radical fragmentation.
-
System Blank Validation: Inject 1 µL of pure solvent (e.g., Ethyl Acetate) prior to the sample.
-
Validation: Confirms the absence of column bleed or carryover that could falsely present as low-mass fragments.
-
-
Thermal Desorption Ramp: Utilize an oven program starting at 100 °C (hold 1 min), ramping at 15 °C/min to 280 °C[5].
-
Causality: 4-(5-Hydroxypyridin-2-yl)benzaldehyde possesses strong intermolecular hydrogen bonding due to the hydroxyl and aldehyde groups. A rapid, high-temperature ramp ensures sharp volatilization without inducing thermal degradation prior to reaching the 70 eV ionization source.
-
-
Data Acquisition: Scan from m/z 50 to 300. Monitor specifically for the M⁺• (m/z 199) and the base peak formation resulting from the loss of the formyl radical.
Conclusion
For the rigorous characterization of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, the choice of MS platform dictates the type of structural data obtained. GC-EI-MS provides highly reproducible, library-matchable radical fragmentation, excelling in rapid identity confirmation. However, for definitive structural proof—especially when evaluating novel synthetic derivatives or metabolites—ESI-HRMS is the superior alternative. By leveraging exact mass capabilities, researchers can unequivocally map the charge-directed losses of H₂O, CO, and HCN, transforming a simple mass spectrum into a validated structural blueprint.
References
-
Key Features of Benzaldehyde Mass Spectrum docbrown.info URL:[Link]
-
An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry ResearchGate URL:[Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation JoVE URL:[Link]
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- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Infrared Spectroscopic Identification of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the unambiguous identification of 4-(5-Hydroxypyridin-2-yl)benzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. As a molecule of significant interest in pharmaceutical and materials science research, its structural verification is paramount.[1] This guide details the expected vibrational modes, presents a comparative analysis with structurally related compounds, outlines rigorous experimental protocols, and offers insights into spectral interpretation. By explaining the causality behind experimental choices and providing self-validating methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Spectroscopic Verification
In the fields of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function. 4-(5-Hydroxypyridin-2-yl)benzaldehyde is a versatile building block, featuring a reactive aldehyde group and a hydroxypyridine moiety that can modulate physicochemical properties like solubility and binding affinity.[1] Its utility in synthesizing novel active pharmaceutical ingredients (APIs) necessitates stringent quality control and identity confirmation.[1]
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide will dissect the IR spectrum of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, enabling its confident identification and differentiation from precursors and analogues.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, we must first understand the molecule's structure and its constituent functional groups.
Caption: Molecular structure of 4-(5-Hydroxypyridin-2-yl)benzaldehyde with key functional groups highlighted.
The molecule possesses three key regions that will dominate its IR spectrum:
-
The Aldehyde Group: This will produce a very strong carbonyl (C=O) stretching peak and a characteristic, weaker C-H stretching doublet.
-
The Hydroxyl Group: The phenolic -OH group will result in a broad absorption band due to hydrogen bonding.
-
The Aromatic Systems: Both the benzene and pyridine rings will show C-H and C=C/C=N stretching vibrations.
Comparative Spectral Analysis
The most effective way to identify a compound is to compare its spectrum with those of similar structures. This allows for the precise assignment of peaks that are unique to the target molecule.
| Vibrational Mode | 4-(5-Hydroxypyridin-2-yl)benzaldehyde (Expected cm⁻¹) | Benzaldehyde (Reference cm⁻¹) | 5-Hydroxypyridine (Reference cm⁻¹) | Rationale for Peak Position & Appearance |
| O-H Stretch (Phenolic) | 3600 - 3200 (Broad, Strong) | N/A | 3500 - 3200 (Broad) | This broad absorption is characteristic of hydrogen-bonded hydroxyl groups. Its presence is a primary identifier.[2][3] |
| C-H Stretch (Aromatic) | 3100 - 3000 (Medium, Sharp) | 3080 - 3030 (Medium)[4][5] | ~3050 (Medium) | These peaks appear just above 3000 cm⁻¹ and are typical for C-H bonds on aromatic rings. |
| C-H Stretch (Aldehyde) | ~2820 & ~2720 (Weak-Medium, Doublet) | ~2820 & ~2720 (Weak-Medium)[4][5][6] | N/A | This pair of peaks, often called a Fermi doublet, is highly diagnostic for an aldehyde functional group and is crucial for distinguishing it from a ketone.[7][8] |
| C=O Stretch (Aldehyde) | 1710 - 1685 (Very Strong, Sharp) | 1705 - 1700 (Very Strong)[4][6][9] | N/A | The carbonyl stretch is typically the most intense peak in the spectrum. Conjugation with the aromatic ring lowers its frequency compared to a saturated aldehyde (~1730 cm⁻¹).[10][6] |
| C=C & C=N Stretches (Aromatic Rings) | 1610 - 1450 (Multiple, Medium-Strong) | 1600 - 1450 (Multiple)[4] | 1600 - 1440 (Multiple)[3] | These absorptions arise from the complex vibrations of the benzene and pyridine rings. The specific pattern in this region contributes to the unique fingerprint of the molecule.[11][12] |
| C-O Stretch (Phenolic) | ~1250 - 1200 (Strong) | N/A | ~1220 (Strong)[3] | This strong band is characteristic of the stretching vibration of the C-O bond in a phenol, distinguishing it from aliphatic alcohols which absorb at lower wavenumbers.[3] |
Key Distinguishing Features: The unique signature for 4-(5-Hydroxypyridin-2-yl)benzaldehyde is the simultaneous presence of:
-
A broad O-H stretch (~3400 cm⁻¹).
-
A very strong, conjugated C=O stretch (~1700 cm⁻¹).
-
The characteristic aldehyde C-H doublet (~2820/2720 cm⁻¹).
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Accurate spectral acquisition is contingent upon meticulous sample preparation and instrument handling. Two primary methods are suitable for solid-phase analysis: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.
Method 1: Attenuated Total Reflectance (ATR-FTIR) - Recommended
ATR is the preferred method for its speed, ease of use, and minimal sample preparation.[13][14][15][16] It is ideal for routine identification and quality control.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
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- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chimia.ch [chimia.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 16. measurlabs.com [measurlabs.com]
A Comparative Guide to Validating the Synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry research, the precise synthesis and validation of novel chemical entities are paramount. 4-(5-Hydroxypyridin-2-yl)benzaldehyde stands as a crucial building block, a versatile scaffold for constructing complex molecules and active pharmaceutical ingredients (APIs).[1] Its synthesis, therefore, demands rigorous verification to ensure the integrity of downstream applications. This guide provides an in-depth, expert-led comparison of elemental analysis against other common analytical techniques for the validation of this pivotal compound.
The Synthetic Pathway: A Strategic Approach
The synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling is a favored method due to its operational simplicity and the relatively low toxicity of the boron-based reagents.[1] A common and effective strategy involves the coupling of 2-bromo-5-hydroxypyridine with 4-formylphenylboronic acid in the presence of a palladium catalyst.[1]
An alternative approach involves the late-stage introduction of the aldehyde functionality.[1] This strategy would first synthesize a biaryl compound like 2-(4-methylphenyl)-5-hydroxypyridine, followed by oxidation of the methyl group to an aldehyde.[1] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "2-Bromo-5-hydroxypyridine" [fillcolor="#FFFFFF"]; "4-Formylphenylboronic_acid" [fillcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label="Suzuki-Miyaura Coupling"; bgcolor="#E6F4EA"; "Palladium_Catalyst" [label="Pd(0) Catalyst", shape="ellipse", fillcolor="#FFFFFF"]; "Reaction_Conditions" [label="Base, Solvent, Heat", shape="ellipse", fillcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#FCE8E6"; "Target_Compound" [label="4-(5-Hydroxypyridin-2-yl)benzaldehyde", fillcolor="#FFFFFF"]; }
"2-Bromo-5-hydroxypyridine" -> "Palladium_Catalyst" [label="Reacts with"]; "4-Formylphenylboronic_acid" -> "Palladium_Catalyst" [label="Reacts with"]; "Palladium_Catalyst" -> "Target_Compound" [label="Forms"]; "Reaction_Conditions" -> "Palladium_Catalyst" [style="dotted"]; } Caption: Synthetic workflow for 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Elemental Analysis: The Gold Standard for Empirical Formula Verification
Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of an organic compound.[2][3] This information is crucial for confirming the empirical formula of a newly synthesized molecule.[4] The most common method is combustion analysis, where the sample is burned in an oxygen-rich environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantified.[2][3]
Theoretical vs. Experimental Data for 4-(5-Hydroxypyridin-2-yl)benzaldehyde (C₁₂H₉NO₂)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Deviation |
| Carbon (C) | 72.35 | 72.25 | -0.10 |
| Hydrogen (H) | 4.55 | 4.58 | +0.03 |
| Nitrogen (N) | 7.03 | 7.01 | -0.02 |
| Oxygen (O) | 16.06 | 16.16 | +0.10 |
A successful synthesis is indicated when the experimental values fall within ±0.4% of the theoretical values, a widely accepted benchmark in synthetic chemistry.
-
Sample Preparation: A small, accurately weighed amount of the dried, purified 4-(5-Hydroxypyridin-2-yl)benzaldehyde (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (around 900-1200°C) with a constant stream of pure oxygen. This ensures complete combustion of the sample.
-
Reduction and Separation: The combustion gases (CO₂, H₂O, NOx) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of gases is then separated using chromatographic columns.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.
A Comparative Look: Elemental Analysis vs. Alternative Validation Techniques
While elemental analysis is a powerful tool for confirming the elemental composition, a multi-faceted approach employing other analytical techniques provides a more comprehensive validation of a synthesized compound's identity and purity.[1][5]
| Technique | Principle | Strengths | Weaknesses | Best For |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases to determine elemental composition.[2][3] | Provides the empirical formula of the compound.[4] Fast, simple, and inexpensive.[2] | Does not provide information about molecular structure or isomers. Can be affected by impurities. | Confirming the elemental composition and purity of a bulk sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides detailed structural information, including connectivity of atoms. Can identify and quantify impurities. | Less sensitive than mass spectrometry. Can be complex to interpret for large molecules. | Elucidating the precise molecular structure and identifying isomeric impurities. |
| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio.[1] | Determines the molecular weight with high accuracy.[1] Provides information about the molecular formula through high-resolution measurements.[1] | Can cause fragmentation of the molecule, which can complicate interpretation. May not be suitable for non-volatile or thermally unstable compounds. | Confirming the molecular weight and molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[6] | Excellent for assessing the purity of a sample by separating it from impurities.[6][7] Can be used for quantitative analysis.[6] | Does not provide structural information on its own. Requires the use of reference standards for identification. | Quantifying the purity of the synthesized compound and identifying the presence of byproducts or unreacted starting materials.[8][9] |
dot graph "validation_process" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
"Synthesis" [label="Synthesis of 4-(5-Hydroxypyridin-2-yl)benzaldehyde", fillcolor="#D1E2FF"]; "Purification" [label="Purification (e.g., Crystallization, Chromatography)", fillcolor="#D1E2FF"]; "Elemental_Analysis" [label="Elemental Analysis", shape="parallelogram", fillcolor="#FAD2CF"]; "NMR_Spectroscopy" [label="NMR Spectroscopy", shape="parallelogram", fillcolor="#FAD2CF"]; "Mass_Spectrometry" [label="Mass Spectrometry", shape="parallelogram", fillcolor="#FAD2CF"]; "HPLC_Analysis" [label="HPLC Analysis", shape="parallelogram", fillcolor="#FAD2CF"]; "Validation" [label="Compound Validated", shape="diamond", style="filled", fillcolor="#A8DAB5", fontcolor="#202124"];
"Synthesis" -> "Purification"; "Purification" -> "Elemental_Analysis"; "Purification" -> "NMR_Spectroscopy"; "Purification" -> "Mass_Spectrometry"; "Purification" -> "HPLC_Analysis"; "Elemental_Analysis" -> "Validation"; "NMR_Spectroscopy" -> "Validation"; "Mass_Spectrometry" -> "Validation"; "HPLC_Analysis" -> "Validation"; } Caption: The comprehensive validation process for a synthesized compound.
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is to employ a holistic validation strategy. While elemental analysis provides the foundational confirmation of the empirical formula, it should not be used in isolation.
-
Initial Screening: Following synthesis and purification, High-Performance Liquid Chromatography (HPLC) is an invaluable tool for a quick assessment of purity.[6][7] It can reveal the presence of any significant impurities or unreacted starting materials, guiding further purification efforts if necessary.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable for unambiguous structural elucidation.[1] For 4-(5-Hydroxypyridin-2-yl)benzaldehyde, ¹H and ¹³C NMR will confirm the connectivity of the pyridine and benzaldehyde rings and the positions of the substituents.
-
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which, in conjunction with the elemental analysis data, offers a high degree of confidence in the molecular formula.[1]
-
Final Purity Check: Elemental analysis serves as a final, quantitative check on the purity of the bulk material.[2] If the NMR and MS data confirm the structure, a clean elemental analysis provides strong evidence that the sample is free from significant inorganic or solvent impurities that may not be visible by other techniques.[10]
By integrating the data from these complementary techniques, researchers can have the utmost confidence in the identity, structure, and purity of their synthesized 4-(5-Hydroxypyridin-2-yl)benzaldehyde, ensuring the reliability and reproducibility of their subsequent research and development endeavors.
References
-
AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
-
Universal Lab Blog. Basic principles and tests of organic element analysis. Available from: [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
Migliore, C., et al. HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 2019. Available from: [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]
-
Ghugare, P.S. & Kumar, S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available from: [Link]
-
Elementar. Elemental analysis: operation & applications. Available from: [Link]
-
ELTRA. Elemental Analysis, Organic & Inorganic Compounds. Available from: [Link]
-
Agova, N., et al. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 2020. Available from: [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]
-
deKinderen, P., et al. Supporting Information. Available from: [Link]
-
Halford, B. Chemists Debate the Value of Elemental Analysis. Chemical & Engineering News, 2022. Available from: [Link]
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- 4. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(5-Hydroxypyridin-2-yl)benzaldehyde
[1][2][3][4]
Executive Summary & Chemical Identification
This guide outlines the mandatory disposal protocols for 4-(5-Hydroxypyridin-2-yl)benzaldehyde , a bifunctional heterocyclic building block used in medicinal chemistry.[1][2] Due to its dual reactivity (aldehyde and hydroxypyridine moieties), this compound requires specific segregation from strong oxidizers and bases to prevent uncontrolled reactions in waste streams.[2]
Chemical Profile:
| Parameter | Detail |
|---|---|
| Chemical Name | 4-(5-Hydroxypyridin-2-yl)benzaldehyde |
| CAS Number | 1261934-26-2 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMSO, Methanol; Low solubility in water |
| Waste Classification | Non-Halogenated Organic / Irritant |[1][2]
Hazard Assessment & Waste Characterization
Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA in the US, EWC in Europe).[2] While this specific derivative is not explicitly listed on RCRA "P" or "U" lists, it must be managed as Hazardous Chemical Waste due to its chemical class and potential toxicity.[2]
Reactive Moieties & Incompatibilities[2][5]
-
Aldehyde Group (-CHO): Susceptible to oxidation.[1][2] Risk: Can form carboxylic acids or peroxides if stored improperly with air/light exposure over long periods.[2] Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides).[2]
-
Hydroxypyridine Core: Amphoteric nature.[2] Risk: Can react exothermically with strong acids or bases.[2][3] The nitrogen lone pair allows for complexation with metals.[2]
GHS Classification (Predicted/Analogous):
Step-by-Step Disposal Protocol
Phase 1: Segregation & Collection
Objective: Prevent cross-contamination and dangerous reactions in the central waste stream.[2]
-
Determine Waste State:
-
Select Container:
-
Labeling:
-
Affix a hazardous waste tag immediately.[2]
-
Mandatory Fields: Full Chemical Name (No abbreviations), CAS #, Hazard Checkbox (Irritant/Toxic), Date.
-
Add Note: "Contains Aldehyde & Pyridine Derivative – pH Sensitive."
-
Phase 2: Waste Stream Assignment
Use the following logic to assign the correct waste stream.
Figure 1: Decision logic for segregating 4-(5-Hydroxypyridin-2-yl)benzaldehyde waste streams.
Phase 3: Final Disposal Method
The only acceptable final disposal method for this compound is High-Temperature Incineration .[1][2]
-
Mechanism: Thermal destruction ensures the breakdown of the pyridine ring and aldehyde group into basic oxides (CO₂, NOₓ, H₂O).[2]
-
Prohibited Methods:
Emergency Spill Response Procedures
Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Wear a N95 or P100 particulate respirator if dust is visible.[2]
-
Containment: Cover the spill with a dust suppressant or damp paper towels to prevent airborne particles.[2]
-
Cleanup:
-
Disposal of Debris: Place all glass shards, powder, and wipes into a Solid Hazardous Waste bucket.[2] Seal and label.
Regulatory Compliance & References
United States (RCRA/EPA):
-
Classification: Must be evaluated for characteristics.[2][4][3][7] If dissolved in flammable solvents (Flash point <60°C), classify as D001 (Ignitable) .[2] If toxic characteristic leaching procedure (TCLP) is unknown, manage as General Hazardous Waste .[2]
European Union (EWC):
-
Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]
References
-
Chemical Identity & Structure: BenchChem. 4-(5-Hydroxypyridin-2-yl)benzaldehyde Product Data. Retrieved from [1][2]
-
General Aldehyde Safety: National Center for Biotechnology Information.[2] PubChem Compound Summary for 4-Hydroxybenzaldehyde (Analogous Hazard Data). Retrieved from [1][2]
-
Pyridine Disposal Guidelines: Centers for Disease Control and Prevention (CDC).[2] Pyridine: Production, Import, Use, and Disposal. Retrieved from [1][2]
-
Laboratory Waste Management: American Chemical Society.[2] Guide to Safe Chemical Handling and Disposal. Retrieved from [1][2]
Sources
- 1. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. synerzine.com [synerzine.com]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-(5-Hydroxypyridin-2-yl)benzaldehyde
This guide provides essential, experience-driven safety protocols and logistical plans for the handling and disposal of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. Moving beyond generic safety data sheets, this document offers a detailed, procedural framework designed to ensure the safety of researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and safety, thereby fostering a secure and productive research environment.
The procedural recommendations within this guide are grounded in established safety principles for handling aromatic aldehydes and pyridinol derivatives. The primary hazards associated with this class of compounds include potential skin and eye irritation, respiratory tract irritation upon inhalation of dust, and unknown long-term toxicological effects. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate these risks.
Hazard Assessment and Risk Mitigation
Before any handling of 4-(5-Hydroxypyridin-2-yl)benzaldehyde, a thorough risk assessment is mandatory. This compound is a solid, and the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
-
Inhalation: The fine particulate nature of the solid can lead to respiratory irritation.
-
Dermal Contact: Similar aromatic aldehydes can cause skin irritation and sensitization upon prolonged or repeated contact.
-
Eye Contact: Direct contact with the eyes can cause serious irritation.
To address these hazards, a multi-layered PPE approach is necessary, as detailed in the following sections.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile gloves (minimum 5 mil thickness) | Nitrile provides excellent protection against a wide range of chemicals. Ensure gloves are changed immediately if contaminated. For prolonged handling, consider double-gloving. |
| Eyes | Chemical safety goggles with side shields | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Body | Fully-buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | N95-rated respirator or higher | Recommended when handling larger quantities or when there is a potential for aerosolization. Use in a well-ventilated area or a chemical fume hood is the primary engineering control. |
Step-by-Step Handling and Disposal Workflow
The following workflow provides a logical sequence for the safe handling and disposal of 4-(5-Hydroxypyridin-2-yl)benzaldehyde. This process is designed to minimize exposure and ensure the integrity of your research.
Workflow Diagram: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
Preparation
-
Don Appropriate PPE: Before entering the laboratory area where the compound is stored, put on all required PPE as specified in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.
-
Gather All Necessary Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
Handling
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat to accurately measure the desired amount of 4-(5-Hydroxypyridin-2-yl)benzaldehyde.
-
Handle the solid gently to minimize the generation of dust.
-
-
Dissolving the Compound:
-
Add the weighed solid to the reaction vessel containing the appropriate solvent.
-
If sonication or heating is required, ensure the vessel is properly sealed to prevent the release of vapors.
-
-
Performing the Reaction:
-
Conduct all reactions within a closed system inside the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Disposal
-
Waste Segregation:
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated solid waste container.
-
Liquid waste containing 4-(5-Hydroxypyridin-2-yl)benzaldehyde should be collected in a separate, clearly labeled waste container. Differentiate between halogenated and non-halogenated solvent waste as per your institution's guidelines.
-
-
Labeling Waste:
-
Clearly label all waste containers with the full chemical name: "4-(5-Hydroxypyridin-2-yl)benzaldehyde" and any solvents used.
-
-
Storing Waste:
-
Store all waste containers in a designated satellite accumulation area until they are collected for disposal by your institution's environmental health and safety department.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling 4-(5-Hydroxypyridin-2-yl)benzaldehyde, ensuring a safe and successful research outcome.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
